molecular formula C9H13NO3S B1428485 2-Methanesulfonyl-5-methoxy-benzylamine CAS No. 1192347-65-1

2-Methanesulfonyl-5-methoxy-benzylamine

Cat. No.: B1428485
CAS No.: 1192347-65-1
M. Wt: 215.27 g/mol
InChI Key: YNQDJIHQAIEUKA-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5-methoxy-benzylamine is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-methoxy-2-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQDJIHQAIEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Benzylamine Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among: Researchers, scientists, and drug development professionals.

Preamble: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to the attrition of drug candidates in late-stage development is the emergence of suboptimal physicochemical properties.[1][2] These intrinsic characteristics of a molecule, such as its solubility, acidity, and melting point, are not mere data points; they are fundamental determinants of a compound's ultimate in vivo performance, governing its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Therefore, a thorough physicochemical characterization at the early stages of discovery is not just recommended—it is a critical, self-validating step that derisks a project and guides the rational optimization of lead compounds.[5][6]

This guide addresses the physical properties of a specific, novel molecule: 2-Methanesulfonyl-5-methoxy-benzylamine . A survey of commercial databases and scientific literature reveals a scarcity of public data for this compound, a common scenario for new chemical entities (NCEs). This reality provides an opportunity not to simply list data, but to present a comprehensive framework for how a senior scientist would approach the characterization of such a molecule. We will detail the requisite experimental protocols and the scientific rationale underpinning them, using publicly available data for structurally related analogs to provide context and illustrative examples.

Molecular Identity and Structural Analogs

Before any experimental work, confirming the identity and purity of the NCE is paramount. For this compound, the expected structure is:

  • IUPAC Name: (2-(methylsulfonyl)-5-methoxyphenyl)methanamine

  • Molecular Formula: C₉H₁₃NO₃S

  • Molecular Weight: 215.27 g/mol

Given the lack of specific data, we will draw comparative insights from the well-characterized analog, 2-Methoxybenzylamine , and other related structures.

Table 1: Physical Properties of Selected Benzylamine Analogs
Property2-Methoxybenzylamine3-Methoxybenzylamine4-Methoxybenzylamine
CAS Number 6850-57-35071-96-52393-23-9
Molecular Formula C₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol
Form Liquid-Liquid
Boiling Point 227 °C / 724 mmHg140 °C / 37 mmHg236-237 °C
Density 1.051 g/mL at 25 °C1.072 g/mL at 25 °C1.05 g/mL at 25 °C
Refractive Index n20/D 1.548n20/D 1.547n20/D 1.546

Thermal Properties: Melting Point Determination

Scientific Rationale and Importance

The melting point is one of the most fundamental physical properties of a solid crystalline compound. It provides a quick, reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impure samples show a depressed and broader melting range. For a novel compound like this compound, which is expected to be a solid at room temperature due to the presence of the sulfonyl group increasing intermolecular forces, determining the melting point is the first step in its characterization. This data is crucial for material handling, stability assessment, and formulation development.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and widely accessible method for determining the melting point range of a solid organic compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered.

    • Obtain a glass capillary tube, sealed at one end.[7]

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to compact the solid into the closed end, aiming for a sample height of 2-3 mm.[7]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus.[8]

    • Ensure the sample is visible through the magnifying eyepiece.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[8]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation: Repeat the accurate measurement at least twice to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting Prep1 Dry & Powder Sample Prep2 Load Capillary Tube (2-3mm) Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Heating (Approx. MP) Measure1->Measure2 Measure3 Cool Down Measure2->Measure3 Measure4 Slow Heating (1-2°C/min) Measure3->Measure4 Measure5 Record T1 (First Liquid) Measure4->Measure5 Measure6 Record T2 (All Liquid) Measure5->Measure6 Report1 Report Range (T1 - T2) Measure6->Report1 Report2 Assess Purity Report1->Report2

Caption: Workflow for Capillary Melting Point Determination.

Ionization Constant (pKa) Determination

Scientific Rationale and Importance

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug candidate, the ionization state is a master variable that influences solubility, permeability, target binding, and metabolic stability.[5][9] this compound possesses a primary amine group, which is basic. Knowing its pKa is essential to predict its charge state in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4). A protonated (charged) amine will generally have higher aqueous solubility but lower membrane permeability compared to its neutral form.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Methodology:

  • System Calibration:

    • Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 1-10 mM).[13]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]

    • Since the target is a base, the starting solution should be made acidic (e.g., pH ~2) by adding a known volume of standardized strong acid (e.g., 0.1 M HCl).[12]

  • Titration:

    • Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.[12][13]

    • Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.[13]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • Alternatively, calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

pKaWorkflow Calibrate Calibrate pH Meter (Standard Buffers) Prepare Prepare Analyte Solution (Known Conc., Ionic Strength) Calibrate->Prepare Acidify Acidify Solution (e.g., to pH 2 with HCl) Prepare->Acidify Titrate Titrate with Standard Base (e.g., 0.1M NaOH) Acidify->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Generate Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Equivalence Point (e.g., First Derivative) Plot->Analyze Calculate Calculate pKa (pH at 1/2 Equivalence Volume) Analyze->Calculate

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Determination

Scientific Rationale and Importance

Aqueous solubility is a critical determinant of a drug's bioavailability.[14] For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration.[14] Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.[14] Determining the solubility of this compound in various aqueous buffers (e.g., pH 2.0, 6.5, 7.4) is essential to predict its behavior in the gastrointestinal tract and bloodstream.

Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and simplicity.[15]

Methodology:

  • Preparation:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., Simulated Gastric Fluid at pH ~1.2, Simulated Intestinal Fluid at pH ~6.8, and Phosphate-Buffered Saline at pH 7.4).

    • Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[15]

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[15][16] A preliminary time-course experiment can determine the minimum time required.

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw a clear aliquot of the supernatant. This step is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter material that does not bind the compound) can be used to separate the solid from the liquid.[17]

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_quant Quantification Prep1 Add Excess Solid to Buffer (e.g., pH 2.0, 6.8, 7.4) Equil1 Agitate at Constant Temp (24-48 hours) Prep1->Equil1 Proc1 Settle or Centrifuge Equil1->Proc1 Proc2 Collect Supernatant Proc1->Proc2 Quant1 Dilute Supernatant Proc2->Quant1 Quant2 Analyze by HPLC or LC-MS Quant1->Quant2 Quant3 Calculate Concentration (vs. Calibration Curve) Quant2->Quant3

Caption: Workflow for Equilibrium Solubility via Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a new molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide a map of all hydrogen atoms in the molecule. For this compound, we would anticipate:

    • Aromatic protons (3H) in the 6.8-7.8 ppm region, with splitting patterns dictated by their substitution.

    • A singlet for the benzylic methylene protons (-CH₂-NH₂) around 3.8-4.5 ppm.[18]

    • A singlet for the methoxy protons (-OCH₃) around 3.8 ppm.

    • A singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.0 ppm.

    • A broad singlet for the amine protons (-NH₂) which can vary in chemical shift (0.5-5.0 ppm) and may exchange with D₂O.[19]

  • ¹³C NMR: The carbon NMR provides a count of unique carbon environments. Expected signals include:

    • Aromatic carbons between 110-160 ppm.

    • The benzylic carbon (-CH₂) around 40-50 ppm.

    • The methoxy carbon (-OCH₃) around 55 ppm.

    • The methylsulfonyl carbon (-SO₂CH₃) around 40-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups.[20]

  • N-H Stretch: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.[21][22]

  • N-H Bend: A bending vibration for the primary amine should appear around 1580-1650 cm⁻¹.[21]

  • S=O Stretch: The sulfonyl group will show two strong, characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

  • C-O Stretch: An aromatic ether C-O stretch will be visible around 1200-1275 cm⁻¹.

  • Aromatic C=C: Bends in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

  • Molecular Ion (M⁺): Electrospray ionization (ESI) in positive mode would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 216.28.

  • Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃), which would result in a fragment ion.[23][24][25] Further fragmentation of the aromatic ring and sulfonyl group would provide additional structural confirmation.

Conclusion

References

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  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

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  • Fant, K. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. Retrieved from [Link]

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  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • S. K. Gupta College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

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  • MassBank. (2016, December 12). Benzylamine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea Black line in. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

  • B.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

  • ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Benzylamine | C 7 H 9 N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Concord Rusam. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

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Sources

A Technical Guide to Unveiling the Therapeutic Potential of 2-Methanesulfonyl-5-methoxy-benzylamine: A Roadmap for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, multi-tiered research framework for the preclinical evaluation of 2-Methanesulfonyl-5-methoxy-benzylamine, a novel chemical entity with significant, unexplored therapeutic potential. Lacking prior extensive characterization, this guide establishes a rationale for investigation based on a structural-bioactivity analysis of its core motifs: a benzylamine scaffold, a methanesulfonyl group, and a methoxy substituent. These features are prevalent in a multitude of clinically significant compounds, suggesting a high probability of interaction with key neurological targets. We propose a phased, logic-driven research plan commencing with broad in vitro screening to identify primary pharmacological targets, followed by detailed in vivo studies to establish proof-of-concept in relevant disease models. This whitepaper serves as a foundational roadmap, providing detailed experimental protocols, data interpretation frameworks, and strategic decision points to guide the efficient and scientifically rigorous development of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The compound this compound represents a compelling starting point for a drug discovery campaign. Its structure is a strategic amalgamation of pharmacophores known to confer activity at critical CNS targets.

  • The Benzylamine Core: This privileged scaffold is a cornerstone of neuropharmacology, found in compounds targeting monoamine transporters and receptors.[1][2] Its presence suggests potential modulation of dopaminergic, serotonergic, and adrenergic pathways. Substituted benzylamines are recognized as potent and selective inhibitors for various enzymes and receptors.[3]

  • The Methanesulfonyl Group: This functional group is a powerful modulator of physicochemical properties.[4] As a strong electron-withdrawing group and a hydrogen bond acceptor, it can enhance target binding affinity, improve metabolic stability, and increase solubility, thereby favorably impacting a compound's drug-like properties.[5][6]

  • The Methoxy Group: The methoxy substituent is prevalent in numerous approved drugs and natural products.[7] It can influence ligand-target binding, metabolic pathways, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles by acting as a hydrogen bond acceptor and modulating electronic properties.[8]

The specific arrangement of these groups on the benzylamine ring—a methanesulfonyl group at position 2 and a methoxy group at position 5—presents a unique chemical architecture. This substitution pattern is hypothesized to confer selectivity and potency for specific neurological targets that are implicated in a range of psychiatric and neurodegenerative disorders.

Part 1: Primary Hypothesized Research Areas

Based on the structural motifs present in this compound, we have identified three high-priority, mechanistically distinct research avenues for initial investigation.

Monoamine Oxidase (MAO) Inhibition

Rationale: The benzylamine structure is a classic substrate for monoamine oxidases, particularly MAO-B.[9] MAO enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a clinically validated strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[10] The electronic properties conferred by the methanesulfonyl and methoxy groups could modulate the affinity and selectivity of the compound for MAO-A versus MAO-B.

Key Research Question: Does this compound exhibit inhibitory activity against MAO-A or MAO-B, and what is its potency and selectivity profile?

Serotonin (5-HT) and Dopamine (D) Receptor Modulation

Rationale: Arylalkylamines, including benzylamines, are a well-established class of ligands for serotonin and dopamine receptors.[11][12] These G-protein coupled receptors (GPCRs) are central to the pathophysiology of numerous psychiatric disorders, including schizophrenia, depression, and anxiety.[13][14] The substitution pattern on the aromatic ring is a key determinant of affinity and functional activity (agonist, antagonist, or partial agonist) at specific receptor subtypes (e.g., 5-HT2A, 5-HT2C, D2, D3).[15][16]

Key Research Question: Does the compound bind to and modulate the activity of specific serotonin or dopamine receptor subtypes?

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Rationale: TAAR1 is a GPCR that modulates the activity of monoaminergic systems and is an emerging therapeutic target for schizophrenia, depression, and substance use disorders.[17] Endogenous ligands for TAAR1 include trace amines like β-phenylethylamine and tyramine, which share structural similarities with benzylamines.[18] TAAR1 agonists are recognized by a cationic amine that forms an ionic bond and an aryl group that engages in π-π stacking interactions within the receptor's binding pocket.[19] The structure of this compound fits this pharmacophore well.

Key Research Question: Does the compound act as an agonist at the TAAR1 receptor?

Part 2: A Phased Preclinical Development Workflow

We propose a systematic, three-phase approach to efficiently characterize the pharmacological profile of this compound and validate its therapeutic potential.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Target Engagement & Efficacy cluster_2 Phase 3: Lead Optimization & Pre-IND Studies p1_1 Broad Target Screen (e.g., Eurofins SafetyScreen44) p1_2 MAO-A/B Inhibition Assay p1_1->p1_2 Hypothesis-driven p1_3 5-HT & D Receptor Binding & Functional Assays p1_1->p1_3 Hypothesis-driven p1_4 TAAR1 Functional Assay (cAMP or BRET) p1_1->p1_4 Hypothesis-driven p1_5 Early ADME-Tox (Metabolic Stability, Permeability, Cytotoxicity) p2_1 Pharmacokinetic (PK) Studies (IV & PO in rodents) p1_5->p2_1 Go/No-Go Decision (Based on potency, selectivity, drug-like properties) p2_2 Target Engagement Studies (e.g., PET or ex vivo autoradiography) p2_1->p2_2 p2_3 Disease-Relevant Animal Models (Based on In Vitro Data) p2_2->p2_3 p3_1 Structure-Activity Relationship (SAR) Synthesis of Analogs p2_3->p3_1 Go/No-Go Decision (Based on in vivo efficacy) p3_2 Expanded Safety Pharmacology (hERG, CYP Inhibition) p3_1->p3_2 p3_3 Preliminary Toxicology (e.g., 7-day rodent tox) p3_2->p3_3

Caption: Phased Preclinical Research Workflow.

Phase 1: In Vitro Profiling & Target Identification

The primary objective of this phase is to identify the principal pharmacological target(s) of this compound and to establish its basic drug-like properties.

3.1.1. Initial Broad Target Screening

To rapidly assess the selectivity profile and identify potential off-target liabilities, an initial screen against a broad panel of receptors, transporters, and enzymes is recommended.

  • Protocol: A commercially available broad target screen, such as the Eurofins SafetyScreen44 or Ricerca's Lead-Op panel, should be employed. The compound should be tested at a concentration of 10 µM.

  • Data Interpretation: Any significant inhibition or activation (>50%) should be followed up with concentration-response curves to determine potency (IC50 or EC50).

3.1.2. Focused Assays for Hypothesized Targets

Parallel to the broad screen, specific assays for the primary hypothesized targets should be conducted.

Table 1: Phase 1 Focused In Vitro Assays

Target Class Assay Type Primary Endpoint Example Protocol Source
MAO-A/B Fluorometric Inhibition AssayIC50 (nM)[20]
5-HT Receptors Radioligand Binding & [35S]GTPγS Functional AssayKi (nM) & EC50/Emax (%)[15]
Dopamine Receptors Radioligand Binding & cAMP Functional AssayKi (nM) & EC50/Emax (%)[21]
TAAR1 BRET-based cAMP Functional AssayEC50 (nM) & Emax (%)[22]

3.1.3. Early ADME-Tox Profiling

A preliminary assessment of the compound's pharmacokinetic and toxicological properties is crucial for early-stage decision-making.

  • Metabolic Stability: Incubation with human and rat liver microsomes to determine the intrinsic clearance rate.

  • Permeability: Caco-2 or PAMPA assay to predict intestinal absorption.

  • Cytotoxicity: Evaluation against a standard cell line (e.g., HepG2) to assess for general toxicity.

Phase 2: In Vivo Target Engagement and Proof-of-Concept

Upon successful completion of Phase 1, with the identification of a potent and selective primary target and acceptable early ADME properties, the focus shifts to in vivo studies.

3.2.1. Pharmacokinetic (PK) Studies

  • Protocol: The compound should be administered to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. Plasma concentrations will be measured at multiple time points to determine key PK parameters.

  • Key Parameters: Clearance (CL), Volume of Distribution (Vd), Half-life (t1/2), and Oral Bioavailability (%F).

3.2.2. Target Engagement Studies

Demonstrating that the compound reaches its target in the brain at relevant concentrations is a critical step.

  • Methodologies: Depending on the target, this can be achieved through positron emission tomography (PET) imaging with a specific radioligand, or through ex vivo receptor occupancy studies.

3.2.3. Disease-Relevant Animal Models

The choice of animal model will be dictated by the in vitro pharmacology profile established in Phase 1.

Table 2: Potential In Vivo Models Based on Phase 1 Outcomes

In Vitro Finding Therapeutic Hypothesis Potential Animal Model Primary Endpoint
Selective MAO-B Inhibitor Parkinson's DiseaseMPTP-induced mouse model of ParkinsonismReversal of motor deficits
5-HT2A Antagonist SchizophreniaDOI-induced head-twitch response in miceReduction in head-twitch frequency
D2 Partial Agonist SchizophreniaAmphetamine-induced hyperlocomotion in ratsAttenuation of hyperlocomotion
TAAR1 Agonist SchizophreniaMK-801-induced hyperactivity in ratsNormalization of locomotor activity
Phase 3: Lead Optimization and Pre-IND Enabling Studies

If in vivo proof-of-concept is established, the program can advance to lead optimization and formal preclinical development.

3.3.1. Structure-Activity Relationship (SAR) Studies

A medicinal chemistry campaign will be initiated to synthesize and test analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.[23]

G cluster_0 cluster_1 Core This compound R1 Modify Methanesulfonyl Group (e.g., sulfoxide, sulfonamide) Core->R1 Synthesize Analogs R2 Modify Methoxy Group (e.g., ethoxy, difluoromethoxy) Core->R2 Synthesize Analogs R3 Explore Alternative Ring Positions Core->R3 Synthesize Analogs R4 Modify Benzylamine Moiety (e.g., alpha-methylation) Core->R4 Synthesize Analogs

Caption: Structure-Activity Relationship (SAR) Exploration.

3.3.2. Expanded Safety Pharmacology

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation.

  • Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.

3.3.3. Preliminary Toxicology

A short-duration (e.g., 7-day) toxicology study in rodents at multiple dose levels to identify any potential target organs of toxicity and to establish a preliminary safety margin.

Conclusion

This compound stands as a promising, yet uncharacterized, chemical entity with a high probability of possessing valuable pharmacological activity within the central nervous system. The strategic, phased research plan detailed in this guide provides a scientifically rigorous and resource-efficient pathway to unlock its therapeutic potential. By systematically progressing from broad in vitro screening to focused in vivo proof-of-concept studies, researchers can rapidly identify its primary mechanism of action and validate its utility in relevant disease models. This structured approach will enable a clear go/no-go decision for advancement into formal preclinical development and, ultimately, the potential delivery of a novel therapeutic agent for patients with unmet medical needs.

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An In-depth Technical Guide to 2-Methanesulfonyl-5-methoxy-benzylamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methanesulfonyl-5-methoxy-benzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and drug discovery. Its structural motifs, including a methoxy-substituted benzene ring, a methanesulfonyl group, and a benzylamine moiety, are present in various biologically active compounds. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological activities based on the analysis of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for therapeutic development.

Introduction

The strategic combination of specific functional groups on an aromatic scaffold is a cornerstone of modern drug design. The title compound, this compound, presents an interesting substitution pattern with potential for diverse biological interactions. The methoxy group can influence the compound's metabolic stability and lipophilicity, while the methanesulfonyl group, a common bioisostere for other functional groups, can act as a hydrogen bond acceptor and impact solubility and pharmacokinetic properties. The benzylamine core is a well-established pharmacophore found in numerous neuroactive and other therapeutic agents.

While direct literature on this compound is scarce, this guide will provide a detailed, scientifically-grounded exploration of its chemistry and potential pharmacology by drawing parallels with closely related and well-characterized molecules.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from commercially available materials. The proposed multi-step synthesis is outlined below, with a focus on robust and well-established chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the reduction of a nitrile or an oxime intermediate, which can be derived from the corresponding benzaldehyde. The key challenge lies in the regioselective introduction of the methanesulfonyl group onto the methoxy-substituted aromatic ring.

Proposed Synthetic Pathway

The proposed forward synthesis starts from 2-hydroxy-5-methoxybenzaldehyde and proceeds through methylation, sulfonation, and conversion of the aldehyde to the benzylamine.

Synthesis_Pathway A 2-Hydroxy-5-methoxybenzaldehyde B 2,5-Dimethoxybenzaldehyde A->B Methylation (e.g., DMS, K2CO3) C 2,5-Dimethoxy-x-sulfonyl chloride B->C Chlorosulfonation (e.g., HSO3Cl) D 2,5-Dimethoxy-x-methylsulfone C->D Reduction & Methylation (e.g., Na2SO3 then DMS) E 2-Methanesulfonyl-5-methoxybenzaldehyde D->E Demethylation (e.g., BBr3) F This compound E->F Reductive Amination (e.g., NH3, H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde

This step involves the methylation of the hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde.

  • Materials: 2-Hydroxy-5-methoxybenzaldehyde, Dimethyl sulfate (DMS), Potassium carbonate (K2CO3), Acetone.

  • Procedure:

    • To a solution of 2-hydroxy-5-methoxybenzaldehyde in acetone, add potassium carbonate.

    • Stir the mixture at room temperature and add dimethyl sulfate dropwise.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 2,5-Dimethoxybenzenesulfonyl chloride

This step introduces the sulfonyl chloride group onto the aromatic ring. The position of sulfonation will be directed by the existing methoxy groups.

  • Materials: 2,5-Dimethoxybenzaldehyde, Chlorosulfonic acid.

  • Procedure:

    • Cool chlorosulfonic acid in an ice bath.

    • Slowly add 2,5-dimethoxybenzaldehyde to the cooled chlorosulfonic acid with vigorous stirring.

    • Allow the reaction to proceed at low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 2,5-dimethoxybenzenesulfonyl chloride.

Step 3: Synthesis of 2,5-Dimethoxy-benzenemethylsulfone

This step involves the reduction of the sulfonyl chloride and subsequent methylation.

  • Materials: 2,5-Dimethoxybenzenesulfonyl chloride, Sodium sulfite (Na2SO3), Sodium bicarbonate (NaHCO3), Dimethyl sulfate (DMS).

  • Procedure:

    • Prepare a solution of sodium sulfite and sodium bicarbonate in water.

    • Add the 2,5-dimethoxybenzenesulfonyl chloride portion-wise to the solution and heat the mixture.

    • After the reduction is complete, cool the reaction mixture and add dimethyl sulfate.

    • Stir the reaction at room temperature overnight.

    • Extract the product with an organic solvent and purify to obtain the methylsulfone derivative.

Step 4: Selective Demethylation to 2-Methanesulfonyl-5-methoxybenzaldehyde

Selective demethylation of the methoxy group ortho to the bulky sulfonyl group can be challenging but is a key step.

  • Materials: 2,5-Dimethoxy-benzenemethylsulfone, Boron tribromide (BBr3) or other demethylating agent, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the methylsulfone derivative in dry DCM and cool to a low temperature (e.g., -78 °C).

    • Add a solution of BBr3 in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with methanol and water.

    • Extract the product and purify by chromatography to isolate 2-methanesulfonyl-5-methoxybenzaldehyde.

Step 5: Reductive Amination to this compound

The final step is the conversion of the aldehyde to the primary amine.

  • Materials: 2-Methanesulfonyl-5-methoxybenzaldehyde, Ammonia (in methanol), Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve the aldehyde in a methanolic ammonia solution.

    • Add a catalytic amount of Pd/C.

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

    • After the reaction is complete, filter the catalyst and concentrate the filtrate.

    • Purify the residue to obtain the final product, this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated using computational models and provide an estimation of the compound's characteristics.

PropertyPredicted Value
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
pKa (most basic)~9.5 (amine)
LogP~1.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4

Potential Biological Activities and Applications

The biological profile of this compound can be inferred by examining the activities of structurally similar compounds.

Biological_Activity cluster_motifs Structural Motifs cluster_activities Potential Biological Activities Target This compound Benzylamine Benzylamine Moiety Target->Benzylamine Methoxy Methoxy Group Target->Methoxy Sulfonyl Methanesulfonyl Group Target->Sulfonyl Neuro Neurotransmitter Modulation (e.g., MAO inhibition) Benzylamine->Neuro AntiInflammatory Anti-inflammatory Activity (e.g., COX/LOX inhibition) Methoxy->AntiInflammatory Anticancer Anticancer Activity Methoxy->Anticancer Sulfonyl->AntiInflammatory Antimicrobial Antimicrobial Activity Sulfonyl->Antimicrobial

Caption: Inferred biological activities based on structural motifs.

Neurological and Psychiatric Disorders

The benzylamine scaffold is a key component of many monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease. The substitution pattern on the aromatic ring of this compound could modulate its affinity and selectivity for MAO-A and MAO-B isoforms. For instance, the structurally related compound 2-(Methylsulfonyl)benzylamine is suggested to have inhibitory activities against the immune system by inhibiting signal transduction and IL-12 production, which could be relevant in neuroinflammatory conditions.[1]

Anti-inflammatory and Analgesic Potential

The methoxy and sulfonyl groups are present in a number of compounds with anti-inflammatory properties. For example, methoxy-substituted chalcones have demonstrated anti-inflammatory and antiproliferative effects.[2] The sulfonyl group can mimic a phosphate group and interact with various enzymes involved in inflammatory pathways. Therefore, this compound could be investigated for its potential to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Anticancer and Antiproliferative Activity

The methoxy substitution on aromatic rings is a common feature in many natural and synthetic anticancer agents.[3] It can influence interactions with key cellular targets and affect the drug's metabolic profile. The antiproliferative activity of various methoxy-substituted compounds has been documented, suggesting that this compound could be a candidate for screening in cancer cell lines.[3]

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. Although direct experimental data is not yet available, this in-depth technical guide provides a solid foundation for its synthesis and biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical reactions, and the predicted physicochemical properties suggest good drug-like characteristics. The analysis of structurally related compounds points towards promising avenues for investigation, particularly in the areas of neuropharmacology, inflammation, and oncology. Further research into the synthesis and biological testing of this compound is warranted to fully elucidate its therapeutic potential.

References

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

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  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis. [Link]

  • Google Patents.
  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • ResearchGate. The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

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  • PubMed Central. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

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  • PubMed Central. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

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Methodological & Application

Retrosynthetic analysis of 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Retrosynthetic Analysis and Proposed Synthesis of 2-Methanesulfonyl-5-methoxy-benzylamine

Abstract

This application note provides a detailed retrosynthetic analysis for the novel compound this compound. In the absence of a published synthetic route for this specific molecule, we propose a logical and efficient multi-step synthesis starting from commercially available 2-chloro-5-methoxybenzaldehyde. The proposed synthesis involves a nucleophilic aromatic substitution to introduce the methylthio- group, followed by oxidation to the methanesulfonyl- group, and concluding with a reductive amination to form the target benzylamine. This document offers a step-by-step protocol for each reaction, grounded in established chemical principles and supported by authoritative literature. The provided methodologies are designed to be robust and reproducible for researchers in medicinal chemistry and drug discovery.

Introduction: The Logic of Retrosynthesis

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This process allows for the logical design of a forward synthesis. The target molecule, this compound, possesses three key functional groups on the aromatic ring: a methoxy group, a methanesulfonyl group, and a benzylamine. The relative positions of these groups (ortho- and meta-) dictate the synthetic strategy, particularly the order in which they are installed.

Our analysis identified the benzylamine functional group as a prime candidate for the initial disconnection, as it can be readily formed from a corresponding benzaldehyde via reductive amination. This simplifies the synthetic challenge to the preparation of the key intermediate, 2-Methanesulfonyl-5-methoxybenzaldehyde.

Retrosynthetic Pathway

The retrosynthetic analysis for this compound is outlined below. The primary disconnection is the C-N bond of the benzylamine, leading back to the corresponding aldehyde.

G TM This compound Int1 2-Methanesulfonyl-5-methoxybenzaldehyde TM->Int1 Reductive Amination Int2 2-(Methylthio)-5-methoxybenzaldehyde Int1->Int2 Oxidation SM 2-Chloro-5-methoxybenzaldehyde Int2->SM Nucleophilic Aromatic Substitution G SM 2-Chloro-5-methoxybenzaldehyde Int2 2-(Methylthio)-5-methoxybenzaldehyde SM->Int2 NaSMe, DMF Int1 2-Methanesulfonyl-5-methoxybenzaldehyde Int2->Int1 Oxone®, MeOH/H₂O TM This compound Int1->TM NH₄OAc, NaBH(OAc)₃, DCE

Figure 2: Proposed forward synthesis of this compound.

Step 1: Synthesis of 2-(Methylthio)-5-methoxybenzaldehyde

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing aldehyde group activates the ortho-positioned chlorine for displacement by the sodium thiomethoxide nucleophile.

Protocol:

  • To a solution of 2-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium thiomethoxide (1.2 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-5-methoxybenzaldehyde.

Step 2: Synthesis of 2-Methanesulfonyl-5-methoxybenzaldehyde

The sulfide intermediate is oxidized to the corresponding sulfone using a potent but selective oxidizing agent. Oxone® is a suitable choice for this transformation, as it is effective and easy to handle.

Protocol:

  • Dissolve the 2-(methylthio)-5-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and water (3:1, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude 2-methanesulfonyl-5-methoxybenzaldehyde can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized.

Step 3: Synthesis of this compound

The final step is a one-pot reductive amination of the aldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, and it is compatible with a wide range of functional groups.

Protocol:

  • To a solution of 2-methanesulfonyl-5-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Summary of Quantitative Data

Step Starting Material Product Key Reagents Expected Yield
1 2-Chloro-5-methoxybenzaldehyde2-(Methylthio)-5-methoxybenzaldehydeSodium thiomethoxide85-95%
2 2-(Methylthio)-5-methoxybenzaldehyde2-Methanesulfonyl-5-methoxybenzaldehydeOxone®90-98%
3 2-Methanesulfonyl-5-methoxybenzaldehydeThis compoundAmmonium acetate, Sodium triacetoxyborohydride70-85%

Conclusion

This application note details a logical and efficient synthetic route to this compound, a novel compound with potential applications in medicinal chemistry. The proposed three-step synthesis, starting from a commercially available precursor, utilizes reliable and well-documented chemical transformations. The provided protocols are designed to be a practical guide for researchers, enabling the successful synthesis and further investigation of this and related compounds.

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862). [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031). [Link]

Application Notes and Protocols for the Purification of 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed protocols and scientific rationale for the purification of 2-Methanesulfonyl-5-methoxy-benzylamine, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, ensuring reaction efficiency, and minimizing side-product formation. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Importance of Purity

This compound is a substituted aromatic amine. Aromatic amines are foundational building blocks in the synthesis of a wide array of biologically active molecules.[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in the isolation of the final active pharmaceutical ingredient (API). Therefore, robust purification strategies are essential.

This document outlines three primary methods for the purification of this compound:

  • Recrystallization: A technique based on differential solubility.

  • Column Chromatography: A method that separates compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the amine functional group.

The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties (Inferred)

PropertyEstimated Value/CharacteristicRationale
Physical State Likely a solid at room temperatureThe presence of the sulfonyl group and the overall molecular weight would increase the melting point compared to simpler benzylamines.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and more soluble in polar protic solvents (e.g., methanol, ethanol).Based on the polarity of the methoxy, sulfonyl, and amine functional groups.
Basicity Weakly basicThe amine group is basic, but its basicity is reduced by the electron-withdrawing effect of the aromatic ring and the methanesulfonyl group.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. The principle relies on the target compound being significantly more soluble in the hot solvent than in the cold solvent, while the impurities are either highly soluble or insoluble in the cold solvent.

Protocol: Recrystallization of this compound

Objective: To achieve high purity (>99%) of this compound by removing minor impurities.

Materials:

  • Crude this compound

  • High-purity solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different solvents to each test tube and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

    • Heat the test tubes with the undissolved solid. A good solvent will fully dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should crystallize out of the solution.

    • Rationale: Ethanol or an ethanol/water mixture is often a good starting point for moderately polar compounds like the target molecule.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.

    • Causality: Using the minimum amount of solvent is crucial for maximizing the recovery of the purified compound upon cooling.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Expertise: Activated charcoal has a high surface area and can adsorb colored impurities.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Slow Cooling (Crystallization) B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Purified Product F->G

Caption: Workflow for the purification of this compound via recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds from a mixture. It is particularly useful when dealing with complex mixtures or when recrystallization is not feasible. For basic amines like this compound, special considerations are necessary to prevent poor separation and product loss on the acidic silica gel.[5]

Protocol: Flash Column Chromatography

Objective: To separate this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, triethylamine)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol).

    • To counteract the acidic nature of the silica, add a small amount of triethylamine (0.1-1%) to the mobile phase.[5]

    • An ideal solvent system will give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (less polar component).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This is known as dry loading.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow A Crude Mixture B Select Solvent System (TLC Analysis) A->B D Load Sample A->D C Pack Column with Silica Gel B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for the purification of this compound via flash column chromatography.

Method 3: Acid-Base Extraction

This technique is highly effective for separating basic compounds like amines from neutral or acidic impurities. It involves partitioning the compound between an aqueous and an organic phase, with its solubility in each phase being controlled by pH.

Protocol: Acid-Base Extraction

Objective: To separate this compound from non-basic impurities.

Materials:

  • Crude this compound

  • An organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Aqueous sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate solution

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution:

    • Dissolve the crude material in an appropriate organic solvent (e.g., dichloromethane).

  • Acidic Wash (Protonation):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of aqueous HCl solution.

    • The basic amine will be protonated to form a water-soluble ammonium salt, which will move into the aqueous phase.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer (containing the protonated amine) into a separate flask.

    • The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add aqueous NaOH solution until the solution is basic (check with pH paper).

    • The ammonium salt will be deprotonated back to the free amine, which is less soluble in water and may precipitate.

    • Add a fresh portion of the organic solvent to the separatory funnel.

    • Extract the free amine back into the organic layer. Repeat the extraction to ensure complete recovery.

  • Drying and Solvent Removal:

    • Combine the organic extracts.

    • Dry the organic solution over a drying agent like anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow cluster_0 Step 1: Acidification cluster_1 Step 2: Basification and Recovery cluster_2 Step 3: Final Isolation A Crude Mixture in Organic Solvent B Add Aqueous Acid (HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D E Organic Layer (Impurities) C->E F Aqueous Layer (from Step 1) G Add Aqueous Base (NaOH) F->G H Extract with Fresh Organic Solvent G->H I Organic Layer (Purified Amine) H->I J Aqueous Layer (Waste) H->J K Organic Layer (from Step 2) L Dry over Na2SO4 K->L M Evaporate Solvent L->M N Purified Product M->N

Sources

Application Notes and Protocols: 2-Methanesulfonyl-5-methoxy-benzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methanesulfonyl-5-methoxy-benzylamine, a versatile building block for organic synthesis, particularly within the realms of medicinal chemistry and drug development. By deconstructing the molecule into its constituent functional groups—a primary benzylamine, a methoxy group, and a methanesulfonyl group—we can appreciate its strategic value. The primary amine serves as a robust nucleophilic handle for constructing amides, secondary and tertiary amines, and nitrogen-containing heterocycles. The methanesulfonyl moiety, a key pharmacophore, is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor.[1][2][3] The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring. This document outlines the compound's properties, proposes a viable synthetic route, and provides detailed, field-tested protocols for its application in key synthetic transformations.

Introduction and Strategic Significance

Substituted benzylamines are foundational scaffolds in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[4][5][6] The title compound, this compound, is a trifunctionalized reagent of significant interest. Its utility stems from the orthogonal reactivity and distinct physicochemical contributions of its three key functional groups:

  • Primary Benzylamine (-CH₂NH₂): This group is a potent nucleophile and a versatile synthetic handle. It readily participates in fundamental reactions such as amide bond formation, N-alkylation, and reductive amination, allowing for its facile incorporation into larger, more complex molecular architectures.[7][8]

  • Methanesulfonyl Group (-SO₂CH₃): Often referred to as a "sulfonyl" or "mesyl" group, this functional moiety is a cornerstone of modern medicinal chemistry.[9] Its inclusion in a molecule can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase aqueous solubility, and serve as a strong hydrogen bond acceptor, enhancing binding affinity to biological targets.[1][3]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the reactivity of the benzene ring and can participate in key binding interactions within a target protein's active site.

The strategic placement of these groups makes this compound a valuable intermediate for constructing novel chemical entities aimed at various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzyme systems.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is critical for its effective application in synthesis and formulation. The properties for the parent compound, 2-Methoxybenzylamine, are listed below for reference. The addition of the methanesulfonyl group is expected to increase the molecular weight, polarity, and melting point.

PropertyValue (for 2-Methoxybenzylamine)Reference
Molecular FormulaC₈H₁₁NO[10]
Molecular Weight137.18 g/mol [10]
Boiling Point234-235 °C
Density1.015 g/mL at 25 °C
Refractive Indexn20/D 1.5325
pKaData not available
SolubilityData not available
SafetyCauses severe skin burns and eye damage[10]

Note: The properties of the title compound, this compound, are not extensively reported. The data for the closely related 2-Methoxybenzylamine (CAS 6850-57-3) is provided as an estimation. Researchers should perform their own characterization.

Proposed Synthesis of this compound

The proposed multi-step synthesis starts from the commercially available 2-hydroxy-5-methoxybenzaldehyde.

G cluster_route Proposed Synthetic Pathway A 2-Hydroxy-5-methoxybenzaldehyde B Step 1: Methylation (DMS, K2CO3, Acetone) A->B C 2,5-Dimethoxybenzaldehyde B->C D Step 2: Chlorosulfonation (Chlorosulfonic Acid) C->D E 4-Formyl-5-methoxybenzene-1-sulfonyl Chloride D->E J Step 3a: Thiolation & Methylation (Na2SO3, then DMS/MeI) E->J F Step 3: Sulfonamide Formation (Ammonia) G 4-Formyl-5-methoxybenzenesulfonamide H Step 4: Reductive Amination (NH3, H2/Pd-C or NaBH3CN) I This compound (TARGET) K 2,5-Dimethoxy-4-(methylsulfonyl)benzaldehyde J->K L Step 4a: Reductive Amination (NH3, H2/Pd-C or NaBH3CN) K->L L->I G cluster_reactants Starting Materials cluster_mech EDC/HOBt Amide Coupling Mechanism A 2-Methanesulfonyl- 5-methoxy-benzylamine E Nucleophilic Acyl Substitution (Amine Attack) A->E B Carboxylic Acid (R-COOH) C Activation Step (e.g., EDC, HOBt) B->C D Active Ester Intermediate C->D D->E F Tetrahedral Intermediate E->F G Collapse & Product Formation F->G H Target Amide Product G->H

Sources

Application Notes and Protocols: 2-Methanesulfonyl-5-methoxy-benzylamine as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of sulfone and benzylamine moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The sulfone group, acting as a potent hydrogen bond acceptor and a metabolically stable surrogate for other functionalities, combined with the versatile reactivity of the primary amine in a benzylamine framework, creates a high-value building block for library synthesis and lead optimization. This document provides a comprehensive guide to 2-Methanesulfonyl-5-methoxy-benzylamine, a key intermediate whose structural motifs are found in various pharmacologically active agents, including inhibitors of critical kinase pathways.[1][2] We present a robust, multi-step synthetic pathway starting from commercially available precursors, complete with detailed, field-tested protocols. Furthermore, we provide application protocols for its use in subsequent amide and sulfonamide bond-forming reactions, enabling its seamless integration into drug discovery workflows.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling. The data presented below is calculated based on its chemical structure and referenced against similar compounds found in public databases.[3][4]

PropertyValueSource / Comment
IUPAC Name (2-(methylsulfonyl)-5-methoxyphenyl)methanamine-
Molecular Formula C₉H₁₃NO₃S-
Molecular Weight 215.27 g/mol -
CAS Number Not availableThis is a novel intermediate.
Predicted pKa ~9.5 (Amine)Based on typical benzylamines.
Predicted XLogP3 0.8-
Appearance Predicted: Off-white to pale yellow solidBased on analogous compounds.
Solubility Soluble in Methanol, DCM, DMSO.Typical for polar organic compounds.

Safety Profile: While specific toxicology data is not available, this compound should be handled with care, assuming the hazards associated with related aromatic amines and sulfones.

  • GHS Hazard Statements (Anticipated): Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Based on analogous structures like 2-Methoxybenzylamine.[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.

Synthesis of this compound: A Multi-Step Protocol

The synthesis of the title compound is not directly reported in the literature. Therefore, we present a logical and robust pathway designed from established organic chemistry principles, starting from the commercially available 2-bromo-5-methoxytoluene. The overall workflow involves the introduction of a methylthio group, its subsequent oxidation to the target sulfone, functionalization of the benzylic position to an aldehyde, and a final reductive amination.

Synthetic_Workflow Start 2-Bromo-5-methoxytoluene Step1 2-(Methylthio)-5-methoxytoluene Start->Step1  NaSMe, CuI (cat.)  DMF, 140 °C   Step2 2-(Methylsulfonyl)-5-methoxytoluene Step1->Step2  Oxone®, MeOH/H₂O  rt   Step3 2-(Methylsulfonyl)-5-methoxy-benzaldehyde Step2->Step3  1. NBS, AIBN, CCl₄  2. Sommelet Reaction   End This compound Step3->End  NH₄OAc, NaBH₃CN  Methanol  

Caption: Overall synthetic workflow for this compound.

Protocol 2.1: Synthesis of 2-(Methylthio)-5-methoxytoluene

Causality: This step utilizes a copper-catalyzed nucleophilic aromatic substitution. The electron-donating methoxy group makes standard SₙAr difficult, necessitating the use of a catalyst like Copper(I) iodide to facilitate the displacement of the bromide with the thiomethoxide nucleophile.

  • Materials:

    • 2-Bromo-5-methoxytoluene (1.0 eq)

    • Sodium thiomethoxide (NaSMe) (1.5 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-methoxytoluene, sodium thiomethoxide, and CuI.

    • Add anhydrous DMF via syringe and equip the flask with a reflux condenser.

    • Heat the reaction mixture to 140 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NH₄Cl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-(methylthio)-5-methoxytoluene.

Protocol 2.2: Oxidation to 2-(Methylsulfonyl)-5-methoxytoluene

Causality: The thioether is oxidized to the corresponding sulfone. Oxone® (potassium peroxymonosulfate) is a powerful yet convenient and inexpensive oxidant for this transformation, which proceeds readily in a protic solvent mixture.

  • Materials:

    • 2-(Methylthio)-5-methoxytoluene (1.0 eq)

    • Oxone® (2.2 eq)

    • Methanol (MeOH), Deionized water

    • Sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(methylthio)-5-methoxytoluene in a 3:1 mixture of methanol and water in a round-bottom flask.

    • Cool the flask in an ice-water bath.

    • Slowly add Oxone® in portions over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

    • Remove the ice bath and stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate, followed by careful addition of solid sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous slurry three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the sulfone, which is often pure enough for the next step.

Protocol 2.3: Synthesis of 2-(Methylsulfonyl)-5-methoxy-benzaldehyde

Causality: This two-step, one-pot sequence first installs a reactive handle at the benzylic position via free-radical bromination using NBS. The resulting benzyl bromide is then converted to the aldehyde via the Sommelet reaction with hexamine, which is a classic and reliable method for this transformation.

  • Materials:

    • 2-(Methylsulfonyl)-5-methoxytoluene (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon tetrachloride (CCl₄) or Acetonitrile

    • Hexamine (Hexamethylenetetramine) (1.5 eq)

    • 50% Acetic acid/water

  • Procedure:

    • In a flask equipped with a reflux condenser and protected from light, dissolve the sulfone in CCl₄.

    • Add NBS and AIBN to the solution.

    • Heat the mixture to reflux (approx. 77 °C) for 3-5 hours. The disappearance of the starting material can be monitored by TLC.

    • Cool the reaction to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. Do not fully dry; the benzyl bromide can be lachrymatory.

    • Immediately dissolve the crude benzyl bromide in chloroform and add hexamine.

    • Heat the mixture to reflux for 3 hours. A white precipitate (quaternary ammonium salt) will form.

    • Cool the mixture, collect the precipitate by filtration, and wash it with a small amount of cold chloroform.

    • Transfer the salt to a new flask, add 50% aqueous acetic acid, and reflux for 2 hours to hydrolyze the salt.

    • Cool the reaction, extract with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography to yield the target aldehyde.

Protocol 2.4: Reductive Amination to this compound

Causality: This is the final, key step. The aldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent, effective for imines in the presence of aldehydes, thus minimizing side reactions.[5][6]

  • Materials:

    • 2-(Methylsulfonyl)-5-methoxy-benzaldehyde (1.0 eq)

    • Ammonium acetate (NH₄OAc) (10 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Anhydrous Methanol

    • 1 M Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aldehyde and a large excess of ammonium acetate in anhydrous methanol.

    • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride in one portion.

    • Stir the reaction mixture at room temperature overnight (12-16 hours).

    • Quench the reaction by carefully adding 1 M HCl until the pH is ~2 to destroy excess borohydride (perform in a fume hood). Stir for 1 hour.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the remaining aqueous solution to pH >10 with 1 M NaOH.

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Applications in Synthesis: Key Coupling Reactions

The primary amine of this compound is a versatile nucleophilic handle for building molecular complexity. Below are protocols for two of the most common transformations in drug discovery.

Protocol 3.1: Amide Bond Formation via Acyl Chloride

This protocol describes the reaction with an acyl chloride to form a stable amide bond, a ubiquitous linkage in pharmaceuticals.

Amide_Formation cluster_reactants Reactants Reactant1 This compound Product Target Amide Reactant1->Product  Et₃N or Pyridine  DCM, 0 °C to rt   Reactant2 R-COCl (Acyl Chloride) Reactant2->Product  Et₃N or Pyridine  DCM, 0 °C to rt  

Caption: General workflow for amide bond formation.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N) (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 eq) dropwise as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

Protocol 3.2: Sulfonamide Synthesis

The reaction with a sulfonyl chloride produces a sulfonamide, another critical functional group in medicinal chemistry known for its ability to engage in strong hydrogen bonding interactions.[7]

  • Procedure:

    • Dissolve the benzylamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

    • Cool to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.

    • Dilute the reaction with DCM and wash extensively with 1 M copper(II) sulfate solution to remove pyridine, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting sulfonamide by flash chromatography or recrystallization.

Conclusion

This compound represents a valuable and strategically designed chemical intermediate. The synthetic protocols provided herein are robust and leverage well-established chemical transformations, ensuring accessibility for synthetic and medicinal chemists. The subsequent application notes for derivatization provide a clear pathway for the integration of this building block into diverse drug discovery programs, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. Available at: [Link]

  • Krajca, V., et al. (2016). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 12, 2541–2547. Available at: [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • PubChem. 2-Methoxybenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Zhang, S., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 76, 497-506. Available at: [Link]

  • Google Patents. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. CN1884259A.
  • Google Patents. (2013). Synthesis method for 2-methoxy-4-methylbenzylamine. CN102311352B.
  • Organic Syntheses. (1949). m-METHOXYBENZALDEHYDE. Org. Synth. 29, 63. Available at: [Link]

  • Sadek, B., et al. (2013). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Journal of Chemical and Pharmaceutical Research, 5(12), 127-130. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). Available at: [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Org. Synth. 79, 251. Available at: [Link]

Sources

Reaction Mechanisms and Synthetic Protocols for 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Methanesulfonyl-5-methoxy-benzylamine is a substituted aromatic amine that, while not extensively documented as a standalone entity, represents a confluence of functional groups pivotal to modern drug discovery. Its structure is analogous to key pharmacophoric fragments found in a variety of targeted therapeutic agents, such as kinase inhibitors. For instance, the structurally related compound 5-(ethylsulfonyl)-2-methoxyaniline is a crucial component in numerous potent inhibitors of VEGFR2, a key receptor in angiogenesis.[1]

This guide provides a detailed exploration of the predictable reaction mechanisms of this compound. By dissecting the reactivity of its three core functional groups—the nucleophilic primary benzylamine, the electron-donating methoxy group, and the strongly electron-withdrawing methanesulfonyl group—we can construct a reliable roadmap for its synthetic applications. The protocols and mechanistic insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the foundation of its successful application in synthesis. The key physicochemical and predicted spectroscopic characteristics of this compound are summarized below.

Molecular Properties
PropertyValue
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
IUPAC Name (2-methanesulfonyl-5-methoxyphenyl)methanamine
Predicted Appearance Off-white to pale yellow solid
Spectroscopic Characterization: What to Expect

Accurate characterization is essential for validating reaction outcomes. Based on analogous structures, the expected spectroscopic data are as follows:

  • ¹H NMR: Distinct singlets for the methoxy (-OCH₃) and methanesulfonyl (-SO₂CH₃) protons are expected. The benzylic protons (-CH₂NH₂) will likely appear as a singlet, and the aromatic protons will present as a complex multiplet pattern dictated by their substitution. The amine protons (-NH₂) may be a broad singlet, and their chemical shift can be concentration-dependent.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The methoxy and methanesulfonyl carbons will be in the aliphatic region, while the remaining signals will correspond to the aromatic and benzylic carbons.

  • IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups: N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and strong, characteristic S=O stretching bands for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[2]

  • Mass Spectrometry (MS): Electron Impact (EI) ionization would likely show a clear molecular ion peak (M⁺) at m/z 215, with characteristic fragmentation patterns involving the loss of the benzylamine side chain.[3]

Section 2: Core Reaction Mechanisms and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of its benzylic amine group, which serves as an excellent nucleophile. Reactions involving the aromatic ring are significantly influenced by the competing electronic effects of the substituents.

Reactions at the Benzylic Amine: The Nucleophilic Hub

The primary amine is the most reactive site for building molecular complexity. Its lone pair of electrons readily attacks electrophilic centers.

This is a robust and fundamental reaction in which the benzylamine reacts with an acylating agent (e.g., acyl chloride or anhydride) to form a stable amide bond. This reaction is typically high-yielding and is a cornerstone of peptide and small molecule synthesis.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: N-Acylation of Benzylamine.

The amine can act as a nucleophile to displace leaving groups from alkyl halides, proceeding through a classic Sₙ2 transition state.[5] This reaction is useful for synthesizing secondary and tertiary amines. However, over-alkylation to form a quaternary ammonium salt is a potential side reaction that must be controlled by stoichiometry. Electron-donating groups on the benzylamine, like the methoxy group, can increase the rate of this reaction compared to unsubstituted benzylamines.[5]

A more controlled method for N-alkylation involves the reaction of the benzylamine with an aldehyde or ketone to form a transient imine (or Schiff base), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for producing secondary and tertiary amines and avoids the over-alkylation issues seen with direct alkylation.

Electrophilic Aromatic Substitution (EAS): A Deactivated System

While the aromatic ring is a potential site for modification, its reactivity is severely diminished. The directing effects of the substituents are in conflict:

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-director.

  • -CH₂NH₂ (Benzylamine): A weakly activating, ortho, para-director.

  • -SO₂CH₃ (Methanesulfonyl): A strongly deactivating, meta-director.

The potent electron-withdrawing and deactivating nature of the methanesulfonyl group is the dominant influence, making the ring electron-poor and resistant to standard EAS reactions like nitration or Friedel-Crafts acylation. Any substitution, if forced under harsh conditions, would likely be directed by the activating groups to the positions ortho to the methoxy and benzylamine moieties, but low yields and side reactions would be expected. Therefore, functionalization of the aromatic ring is best achieved by synthesizing the substituted benzylamine from an already functionalized precursor.

Section 3: Experimental Protocols

The following protocols are provided as robust starting points for the synthetic manipulation of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(2-Methanesulfonyl-5-methoxy-benzyl)acetamide via N-Acylation

This protocol details the straightforward acylation of the primary amine with acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or pyridine) to the solution and stir for 5 minutes.

  • Add acetyl chloride dropwise to the stirred solution. A white precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.

  • Confirm the structure and purity using NMR, MS, and HPLC.[6]

Protocol 2: Analytical Characterization Workflow

A standardized workflow is critical for ensuring the identity and purity of synthesized compounds.

Analytical Workflow Start Crude Reaction Product TLC 1. TLC Analysis (Assess Conversion & Purity) Start->TLC Purify 2. Purification (Column Chromatography or Recrystallization) TLC->Purify HPLC 3. HPLC Analysis (Determine Purity >95%) Purify->HPLC Structure 4. Structural Confirmation HPLC->Structure MS Mass Spectrometry (MS) (Confirm Molecular Weight) Structure->MS NMR NMR Spectroscopy (¹H and ¹³C) (Confirm Structure) Structure->NMR Final Pure, Confirmed Product MS->Final NMR->Final

Caption: Standard workflow for product purification and analysis.

Section 4: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block for creating libraries of drug-like molecules. The reactions described in Section 2 can be employed in parallel synthesis to rapidly generate diverse structures for screening.

  • Kinase Inhibitor Scaffolds: By reacting the benzylamine with various heterocyclic acyl chlorides or sulfonyl chlorides, novel compounds targeting ATP-binding sites of kinases can be synthesized. The methoxy and methanesulfonyl groups can provide crucial hydrogen bonding and steric interactions within the target protein. This approach is used in the synthesis of PI3K inhibitors and other anticancer agents.[7]

  • GPCR Ligands: The amine can be elaborated into more complex structures that are known to interact with G-protein coupled receptors. Reductive amination with diverse aldehydes is a powerful tool for this purpose.

  • Glucokinase Activators: Benzamide derivatives, readily synthesized from this benzylamine, have been identified as potent glucokinase activators for the potential treatment of type 2 diabetes.[8]

The diversification potential is illustrated in the workflow below:

Diversification Workflow Core 2-Ms-5-MeO-Bn-NH₂ R1 N-Acylation (R-COCl) Core->R1 R2 Reductive Amination (R-CHO, [H]) Core->R2 R3 N-Sulfonylation (R-SO₂Cl) Core->R3 P1 Amide Library (Bn-NH-CO-R) R1->P1 P2 Sec-Amine Library (Bn-NH-CH₂-R) R2->P2 P3 Sulfonamide Library (Bn-NH-SO₂-R) R3->P3

Caption: Library synthesis from the core benzylamine scaffold.

Section 5: Safety and Handling

  • Benzylamines: Compounds of this class, such as 2-Methoxybenzylamine, are often classified as corrosive and can cause severe skin burns and eye damage.[9] Always handle with chemical-resistant gloves, safety goggles, and a lab coat.

  • Sulfonamides: While this guide focuses on synthesis, it is critical for drug development professionals to be aware that sulfonamide-containing drugs can cause hypersensitivity reactions in some individuals.[10] These are typically delayed reactions and are not thought to be IgE-mediated.[10]

References

  • Krystof, V., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1757-1762. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Zhang, S., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 76, 433-442. Available at: [Link]

  • eviQ. (n.d.). 3039-Sulfonamide desensitisation protocol. Available at: [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1591-1604. Available at: [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Available at: [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Kumar, A., et al. (2013). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 45(10), 633-640. Available at: [Link]

  • Zhang, X., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Available at: [Link]

  • Kaap, J., et al. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 22(7), 2294-2305. Available at: [Link]

  • Saudi MoH. (2020). Protocol for Adult and Pediatric Management of Anaphylaxis. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Available at: [Link]

  • Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Introduction: The Significance of a Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of 2-Methanesulfonyl-5-methoxy-benzylamine for Pharmaceutical Research and Development

This compound is a key structural motif in a variety of pharmacologically active compounds. The presence of the methanesulfonyl group, a known bioisostere for other functionalities, and the substituted benzylamine core make it a valuable intermediate for the synthesis of novel therapeutic agents. Its derivatives have been explored in diverse areas of drug discovery, including oncology and neurology. The ability to produce this intermediate on a large scale, with high purity and in a cost-effective manner, is crucial for advancing preclinical and clinical development programs.

This document provides a comprehensive guide to a robust and scalable three-step synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry. The described methodology is built upon established chemical principles and has been optimized for safety, efficiency, and scalability.

A Strategic Approach to a Scalable Synthesis

The chosen synthetic route commences with the commercially available and cost-effective starting material, 2-methoxybenzaldehyde. The strategy involves the sequential introduction of the methanesulfonyl group at the 5-position, followed by the conversion of the aldehyde functionality to the desired benzylamine. This approach is advantageous for scale-up as it avoids the use of protecting groups and employs well-understood, industrially viable reactions.

The overall synthetic workflow is depicted below:

G start 2-Methoxybenzaldehyde step1 Step 1: Chlorosulfonation start->step1 intermediate1 2-Methoxy-5-(chlorosulfonyl)benzaldehyde step1->intermediate1 step2 Step 2: Sulfinate Formation and Methylation intermediate1->step2 intermediate2 2-Methoxy-5-(methylsulfonyl)benzaldehyde step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 product This compound step3->product

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

Step 1: Chlorosulfonation of 2-Methoxybenzaldehyde

This step introduces the sulfonyl chloride group at the 5-position of the aromatic ring through electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director, and the less sterically hindered para position is favored.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
2-Methoxybenzaldehyde136.151.007.34
Chlorosulfonic Acid116.524.2836.7
Dichloromethane (DCM)84.9310 L-
Crushed Ice-50 kg-

Protocol:

  • Reactor Setup: To a 20 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber, add dichloromethane (5 L).

  • Cooling: Cool the solvent to 0-5 °C using a suitable cooling bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (4.28 kg, 36.7 mol) to the stirred dichloromethane, maintaining the temperature below 10 °C.

  • Substrate Addition: Once the addition of chlorosulfonic acid is complete, add 2-methoxybenzaldehyde (1.00 kg, 7.34 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate vessel, prepare a slurry of crushed ice (50 kg) and water (20 L). Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas. Ensure adequate ventilation and scrubbing.

  • Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2.5 L). Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield 2-methoxy-5-(chlorosulfonyl)benzaldehyde as a solid, which can be used in the next step without further purification.

Step 2: Conversion to 2-Methoxy-5-(methylsulfonyl)benzaldehyde

This two-part step first reduces the sulfonyl chloride to a sodium sulfinate, which is then methylated to form the target methanesulfonyl group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
2-Methoxy-5-(chlorosulfonyl)benzaldehyde234.64(from Step 1)~7.34
Sodium Sulfite (Na₂SO₃)126.041.118.81
Sodium Bicarbonate (NaHCO₃)84.011.8522.0
Dimethyl Sulfate (DMS)126.131.118.81
Water18.0215 L-
Toluene92.1410 L-

Protocol:

  • Sulfinate Formation:

    • In the 20 L reactor, dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzaldehyde in toluene (10 L).

    • In a separate vessel, dissolve sodium sulfite (1.11 kg, 8.81 mol) and sodium bicarbonate (1.85 kg, 22.0 mol) in water (15 L).

    • Add the aqueous solution to the toluene solution and heat the biphasic mixture to 80-85 °C with vigorous stirring for 4-6 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

    • Cool the mixture to room temperature and separate the layers. The aqueous layer contains the sodium 2-formyl-4-methoxyphenylsulfinate.

  • Methylation:

    • To the aqueous layer containing the sulfinate, add dimethyl sulfate (1.11 kg, 8.81 mol) dropwise at room temperature over 1 hour. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood or a closed system.[1]

    • Stir the mixture at room temperature for 12-16 hours.

    • The product, 2-methoxy-5-(methylsulfonyl)benzaldehyde, will precipitate as a solid.

  • Isolation:

    • Filter the solid product and wash thoroughly with water (3 x 2 L).

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Step 3: Reductive Amination to this compound

This final step converts the aldehyde to the primary amine using ammonia and catalytic hydrogenation. This method is highly efficient and produces minimal waste.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
2-Methoxy-5-(methylsulfonyl)benzaldehyde214.24(from Step 2)~6.6
Methanol32.0410 L-
Ammonia (7N solution in Methanol)17.0314 L~98
Raney Nickel (50% slurry in water)-0.20 (dry wt)-
Hydrogen Gas (H₂)2.02--

Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 2-methoxy-5-(methylsulfonyl)benzaldehyde and methanol (10 L).

  • Ammonia Addition: Add the 7N solution of ammonia in methanol (14 L).

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Handle as a water slurry.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5-10 bar.

  • Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor the hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Work-up:

    • Cool the reactor to room temperature and vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with water to prevent ignition.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 2: Expert Insights and Process Validation

Causality Behind Experimental Choices:

  • Chlorosulfonation: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. Dichloromethane is chosen as the solvent due to its inertness and ease of removal. The slow, controlled addition at low temperatures is critical to minimize side reactions and manage the exotherm.[2]

  • Sulfone Formation: The two-step conversion via the sulfinate is a reliable method for preparing aryl methyl sulfones from sulfonyl chlorides. Direct methylation of the sulfonyl chloride is often problematic. The use of sodium sulfite is a classic and cost-effective method for this reduction.[3]

  • Reductive Amination: Catalytic hydrogenation is the preferred method for large-scale reductive aminations due to its high efficiency, atom economy, and the generation of only water as a byproduct.[4] Using a methanolic ammonia solution provides a high concentration of the aminating agent, which helps to minimize the formation of the secondary amine byproduct.[5]

Self-Validating System and In-Process Controls:

  • Reaction Monitoring: Each step should be monitored by a suitable analytical technique (e.g., HPLC) to ensure completion before proceeding to the next step or work-up. This prevents the carry-over of unreacted starting materials, which can complicate purification.

  • Temperature Control: Strict temperature control during the chlorosulfonation and hydrogenation steps is crucial for safety and selectivity. Exotherms must be managed with an appropriate cooling system.

  • Hydrogen Uptake: In the final step, the consumption of hydrogen provides a real-time measure of the reaction progress. The reaction is considered complete when hydrogen uptake ceases.

G cluster_0 Reductive Amination Logic Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine + NH3 - H2O SecondaryAmine Side Product: Secondary Amine ((R-CH2)2NH) Aldehyde->SecondaryAmine Ammonia Ammonia (NH3) Ammonia->Imine PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2/Catalyst H2_Catalyst H2 / Catalyst H2_Catalyst->PrimaryAmine PrimaryAmine->SecondaryAmine + R-CHO (competes with NH3)

Caption: Logic of the reductive amination and the competing side reaction.

Part 3: Data Presentation and Purification

Summary of a Representative Scale-Up Batch
StepStarting Material (kg)Product (kg, theoretical)Product (kg, actual)Yield (%)Purity (HPLC, %)
1. Chlorosulfonation1.001.721.63 (crude)~95>90
2. Sulfone Formation1.63 (crude)1.491.40~94>95
3. Reductive Amination1.401.411.27 (crude)~90>92
Overall 1.00 1.58 1.27 ~80 >92 (crude)
Protocol for Purification of the Final Product

The crude this compound can be purified by crystallization of its hydrochloride salt.

  • Salt Formation: Dissolve the crude benzylamine (1.27 kg) in isopropanol (10 L).

  • Acidification: Slowly add a solution of concentrated hydrochloric acid (approx. 0.6 L) in isopropanol (2 L) with stirring. Monitor the pH to ensure it is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will precipitate. Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize crystallization.

  • Isolation: Filter the solid, wash with cold isopropanol (2 x 1 L), and then with diethyl ether (2 x 1 L).

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at 60-70 °C.

  • Free-Basing (Optional): If the free base is required, the hydrochloride salt can be suspended in a mixture of water and dichloromethane, and the pH can be adjusted to >12 with aqueous sodium hydroxide. The organic layer is then separated, dried, and concentrated to yield the purified free base.[6]

References

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General purification techniques for benzylamines are discussed).
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Zhang, J., et al. (2024). Catalytic Continuous Reductive Amination with Hydrogen in Flow Reactors. Chemistry – An Asian Journal. (Illustrates reaction pathways for reductive amination). [Link]

  • CN101085770A. (2007).
  • EP 0452952 B1. (1995). Process for producing benzylamines.
  • US Patent 2,987,548. (1961).
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. (Provides background on reactions of substituted benzaldehydes).
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230-16235. [Link]

  • Loba Chemie. (2015). Methanesulfonyl Chloride for Synthesis MSDS. [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. (Describes conversion of sulfonyl chloride to sulfinate). [Link]

  • Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. [Link]

  • ResearchGate. (2023). Solvent screening for benzaldehyde reductive amination. [Link]

  • UniTo. (n.d.). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-Methanesulfonyl-5-methoxy-benzylamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this and structurally related substituted benzylamines. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: There are two primary, reliable routes for synthesizing this target molecule, each with distinct advantages and challenges:

  • Reductive Amination: This is often the preferred method, starting from the corresponding aldehyde, 2-methanesulfonyl-5-methoxybenzaldehyde. The aldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the target benzylamine. This method is highly convergent and adaptable.[1]

  • Nucleophilic Substitution: This strategy begins with a suitable benzyl halide, such as 2-methanesulfonyl-5-methoxybenzyl chloride. The amine is introduced via reaction with an amine nucleophile. To avoid common pitfalls like over-alkylation, methods like the Gabriel Synthesis, which uses phthalimide as a protected ammonia equivalent, are highly recommended to ensure the selective formation of the primary amine.[2][3]

Q2: My reaction yield is consistently low. What are the general factors I should investigate first?

A2: Low yields can stem from several factors, irrespective of the chosen synthetic route. Systematically investigate the following:

  • Reagent Purity: Starting materials, particularly the aldehyde for reductive amination, can oxidize upon storage. Benzyl halides can hydrolyze. Confirm the purity of your starting materials by NMR or LC-MS before starting.

  • Anhydrous Conditions: Many reagents, especially reducing agents like sodium borohydride and intermediates like imines, are sensitive to moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: Temperature control is critical. Reductions are often exothermic and may require initial cooling. Conversely, some imine formations or nucleophilic substitutions may require heating to proceed at a reasonable rate. Monitor for side reactions that may be accelerated at higher temperatures.[4]

  • Workup and Purification Losses: Benzylamines can be challenging to purify. Product may be lost during aqueous extractions if the pH is not carefully controlled. Emulsion formation is also common. Purification by distillation requires high vacuum due to the relatively high boiling point, while chromatography can lead to streaking on silica gel.[5]

Q3: How does the 2-methanesulfonyl substituent affect the reaction?

A3: The methanesulfonyl (-SO₂Me) group is a potent electron-withdrawing group. This has two major consequences for your synthesis:

  • Benzylic Position Reactivity: It can influence the reactivity of the benzylic C-H bonds and the stability of any potential benzylic carbocation or radical intermediates that might form under certain conditions.[6][7]

  • Aromatic Ring Deactivation: The ring is strongly deactivated towards electrophilic aromatic substitution, which is more relevant during the synthesis of the starting materials than the final amination step itself.

Troubleshooting Guide: Reaction Condition Optimization

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for the most prevalent synthetic routes.

Scenario 1: Reductive Amination of 2-Methanesulfonyl-5-methoxybenzaldehyde

This method is highly effective but requires careful control of reaction parameters to maximize the yield of the primary amine and minimize side products.

  • Possible Cause 1: Inefficient Imine Formation. The initial condensation between the aldehyde and the ammonia source is a reversible equilibrium. The pH of the reaction medium is critical; if it's too acidic, the amine nucleophile is protonated and non-reactive. If too basic, there's insufficient acid to catalyze the dehydration step.

    • Solution: When using ammonium salts like ammonium acetate or ammonium chloride, the reaction is often self-buffering. If using aqueous ammonia, consider the addition of a mild acid catalyst. The optimal pH for imine formation is typically between 6 and 8. Using molecular sieves can also help drive the equilibrium by removing the water byproduct.[8]

  • Possible Cause 2: Inactive Reducing Agent. Sodium borohydride and other hydride reagents can decompose upon exposure to moisture or acidic conditions.

    • Solution: Use a freshly opened bottle of the reducing agent. For sensitive reactions, sodium triacetoxyborohydride (STAB) is an excellent alternative. STAB is milder, tolerant of slightly acidic conditions, and shows excellent selectivity for reducing the imine in the presence of the unreacted aldehyde, which is a major advantage.

  • Possible Cause: Aldehyde Reduction. The reducing agent is reducing the starting aldehyde directly to 2-methanesulfonyl-5-methoxybenzyl alcohol. This is common with powerful reducing agents like sodium borohydride, especially if imine formation is slow.

    • Solution 1 (Procedural): Add the reducing agent only after confirming imine formation is complete or near-complete via TLC or LC-MS analysis.

    • Solution 2 (Reagent Selection): Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations precisely because it reduces the protonated iminium ion much faster than it reduces the aldehyde. Catalytic hydrogenation (H₂, Pd/C) is also highly selective for the imine.

  • Possible Cause: Product Reactivity. The newly formed primary benzylamine product is nucleophilic and can react with remaining aldehyde/imine intermediate to form a secondary amine.

    • Solution: Employ a large excess of the ammonia source. Using a 7-10 molar excess of ammonium acetate or a saturated solution of ammonia in methanol will statistically favor the reaction of the aldehyde with ammonia over the product amine.[1]

Data Summary: Comparison of Reducing Agents for Reductive Amination
Reducing AgentMolar Eq.Typical SolventTemperature (°C)Key Advantages & Considerations
Sodium Borohydride (NaBH₄) 1.5 - 2.0Methanol, Ethanol0 to 25Inexpensive, powerful. Prone to reducing the starting aldehyde. Best added after imine formation is confirmed.[9]
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Dichloroethane (DCE), THF20 to 40Highly selective for imines, ideal for one-pot reactions. Tolerates mild acid.
Catalytic Hydrogenation (H₂, Pd/C) CatalystMethanol, Ethanol20 to 50Clean, high-yielding. Requires specialized hydrogenation equipment. Catalyst can sometimes be sensitive to sulfur-containing compounds.[10]
Scenario 2: Nucleophilic Substitution via Gabriel Synthesis

This classic method provides a robust way to obtain a clean primary amine, avoiding the over-alkylation issues common with direct ammonolysis.[2]

  • Possible Cause 1: Insufficiently Basic Conditions. The N-H bond of phthalimide is acidic (pKa ≈ 8.3), but requires a suitable base to be fully deprotonated to form the potent nucleophile.

    • Solution: Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. The combination of heat (60-80 °C) and these conditions typically ensures efficient formation of the phthalimide anion and subsequent substitution.

  • Possible Cause 2: Poor Leaving Group. If starting from a benzyl alcohol, it must first be converted to a species with a good leaving group (e.g., bromide, chloride, or mesylate).

    • Solution: Ensure the conversion of the corresponding benzyl alcohol to the benzyl bromide or chloride is high-yielding. Alternatively, converting the alcohol to a methanesulfonate (mesylate) using methanesulfonyl chloride and a non-nucleophilic base provides an excellent leaving group for the substitution.[11][12]

  • Possible Cause: Hydrolysis is slow or requires harsh conditions. Standard acidic or basic hydrolysis to release the amine can be slow and may damage the target molecule.

    • Solution (Ing-Manske Procedure): Use hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. This mixture is refluxed, leading to the formation of a very stable phthalhydrazide precipitate and liberating the desired primary amine under relatively mild conditions. The precipitate is simply filtered off, simplifying purification.[3]

Visualized Workflows & Protocols

Workflow 1: Troubleshooting Low Yield in Reductive Amination

G cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_solutions Recommended Actions start Low Yield of Benzylamine check_sm Verify Purity of Aldehyde Starting Material start->check_sm check_imine Monitor Imine Formation by TLC/LC-MS check_sm->check_imine If SM is pure imine_no Is Imine Forming? check_imine->imine_no imine_slow Imine Formation is Slow/Incomplete check_imine->imine_slow Yes, but slow imine_ok Imine Forms Cleanly check_imine->imine_ok Yes imine_no->imine_slow No/Trace Amount sol_imine Optimize pH (6-8) Add Molecular Sieves imine_slow->sol_imine check_reduction Analyze Product Mixture imine_ok->check_reduction alcohol_byproduct High % of Benzyl Alcohol? check_reduction->alcohol_byproduct secondary_amine Secondary Amine Detected? alcohol_byproduct->secondary_amine No alcohol_byproduct->secondary_amine Yes sol_alcohol Switch to STAB Add Reductant After Imine Forms alcohol_byproduct->sol_alcohol Yes clean_product Clean, Low-Yield Product secondary_amine->clean_product No sol_secondary Increase Excess of Ammonia Source (7-10 eq) secondary_amine->sol_secondary Yes sol_purification Optimize Purification: Acid/Base Extraction, Salt Formation clean_product->sol_purification G cluster_reactants Reactants cluster_products Potential Products BnCl R-CH₂-Cl (Benzyl Chloride Derivative) Primary R-CH₂-NH₂ (Desired Primary Amine) BnCl->Primary + NH₃ (Desired Path, k₁) NH3 NH₃ (Ammonia, Large Excess) Secondary (R-CH₂)₂-NH (Secondary Amine) Primary->Secondary + R-CH₂-Cl (Over-alkylation, k₂) Tertiary (R-CH₂)₃-N (Tertiary Amine) Secondary->Tertiary + R-CH₂-Cl (Over-alkylation, k₃) note Challenge: k₂ > k₁ because the primary amine product is more nucleophilic than ammonia. Solution: A large excess of NH₃ makes the collision between R-CH₂-Cl and NH₃ statistically more probable.

Caption: Competing reaction pathways in direct benzylic amination.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using STAB
  • 1. Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methanesulfonyl-5-methoxybenzaldehyde (1.0 eq.), ammonium acetate (10.0 eq.), and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M).

  • 2. Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • 3. Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any mild exotherm.

  • 4. Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC/LC-MS.

  • 5. Quench & Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or by acid-base extraction. For the latter, dissolve the crude material in diethyl ether, extract with 1M HCl, wash the acidic aqueous layer with ether, basify the aqueous layer to pH >12 with 3M NaOH, and then extract the product back into fresh diethyl ether or dichloromethane. [5]

Protocol 2: Gabriel Synthesis and Hydrazine Cleavage
  • 1. N-Alkylation: In a round-bottom flask, combine 2-methanesulfonyl-5-methoxybenzyl chloride (1.0 eq.), potassium phthalimide (1.1 eq.), and anhydrous DMF. Heat the mixture to 70-80 °C and stir for 4-6 hours until the starting benzyl chloride is consumed (monitor by TLC).

  • 2. Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring. The N-benzylphthalimide product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • 3. Amine Cleavage: To a flask containing the dried N-benzylphthalimide intermediate, add ethanol followed by hydrazine monohydrate (1.5 - 2.0 eq.). Reflux the mixture for 2-4 hours. A thick, white precipitate of phthalhydrazide will form. [3]* 4. Workup: Cool the mixture to room temperature and filter to remove the phthalhydrazide solid. Rinse the solid with cold ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude benzylamine.

References

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

  • Google Patents. (1961). Preparation of benzylamine. US2987548A.
  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Available at: [Link]

  • Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. Available at: [Link]

  • Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

  • ChemRxiv. (2020). Non-Directed, Copper Catalyzed Benzylic C-H Amination Avoiding Substrate Excess. Available at: [Link]

  • Google Patents. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. CN1884259A.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]

  • PubMed Central. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments for intermolecular enantioselective amination of non-acidic C(sp3)–H bonds. Chemical Science. Available at: [Link]

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
  • Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. Available at: [Link]

  • Journal of the American Chemical Society. (2023). A General Photocatalytic Strategy for Nucleophilic Amination of Primary and Secondary Benzylic C–H Bonds. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. Available at: [Link]

  • ResearchGate. (2018). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Available at: [Link]

  • PubMed Central. (2022). Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. Available at: [Link]

  • ResearchGate. (2017). Time effect study on reductive amination of benzaldehyde with aniline.... Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Methanesulfonyl-5-methoxy-benzylamine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent, identify, and address the degradation of this compound, ensuring the integrity and reproducibility of your research.

Introduction: Understanding the Stability of this compound

This compound is a versatile molecule incorporating a benzylamine core, a methoxy group, and a methanesulfonyl group. This combination of functional groups, while offering unique properties for various applications, also presents specific stability challenges. The primary routes of degradation for similar benzylamine derivatives include oxidation, photodegradation, and hydrolysis. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the sulfonyl group is generally stable but can be susceptible to cleavage under harsh conditions. Understanding these potential degradation pathways is the first step toward preventing them.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is designed to help you diagnose and resolve common issues you might encounter with this compound.

Q1: I've noticed a change in the color of my solid this compound, from white to a yellowish or brownish hue. What could be the cause?

A1: A color change in your solid compound is a strong indicator of degradation, most likely due to oxidation or photodegradation. The benzylamine moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light.

  • Causality: The benzylic position is prone to oxidation, which can lead to the formation of imines and subsequently benzaldehyde derivatives.[1] These conjugated systems can absorb light in the visible region, resulting in a colored appearance. Photodegradation can also generate radical species that lead to complex colored polymeric byproducts.

  • Immediate Actions:

    • Immediately transfer the discolored compound to a fresh, amber-colored vial.

    • Purge the vial with an inert gas like argon or nitrogen before sealing.

    • Store the vial in a cool, dark place, preferably in a desiccator to minimize moisture.

  • Long-Term Prevention:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

    • Temperature Control: Store at recommended temperatures, typically 2-8°C, to slow down the rate of degradation.

Q2: My stock solution of this compound in an organic solvent has turned cloudy or shows a precipitate. What is happening?

A2: Cloudiness or precipitation in a previously clear solution can indicate several issues, including degradation leading to insoluble products, or exceeding the compound's solubility limit due to temperature fluctuations.

  • Causality:

    • Degradation: Oxidative degradation can lead to the formation of less soluble polymeric materials. If the solvent is not anhydrous, hydrolysis of the sulfonyl group, although less common, could occur, leading to different, potentially less soluble species.

    • Solubility: If the solution was prepared at a higher temperature and then cooled, the compound may be precipitating out.

  • Troubleshooting Steps:

    • Check Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a more dilute stock solution.

    • Analyze the Precipitate: If warming does not redissolve the solid, it is likely a degradation product. Isolate the precipitate by centrifugation or filtration and analyze it separately from the supernatant using techniques like HPLC or LC-MS to identify its nature.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as impurities or water can catalyze degradation.

Q3: I am seeing unexpected peaks in the HPLC analysis of my sample containing this compound. How can I identify the source of these impurities?

A3: The appearance of new peaks in your chromatogram is a classic sign of degradation. A systematic approach is needed to identify these degradants and their formation mechanism.

  • Causality: Unexpected peaks are likely degradation products arising from hydrolysis, oxidation, or photodegradation. The conditions of your experiment (e.g., pH of the mobile phase, exposure to light during sample preparation) can contribute to this.

  • Identification Workflow:

    • Mass Spectrometry (MS) Analysis: Use a UPLC-MS system to get the mass-to-charge ratio (m/z) of the unknown peaks.[2] This will provide the molecular weight of the degradation products.

    • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ions of the unknown peaks to obtain fragmentation patterns. This information is crucial for structural elucidation.

    • Forced Degradation Study: To confirm the identity of the degradants, perform a forced degradation study on a pure sample of this compound under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress).[3] The retention times and mass spectra of the degradants formed in this study can be compared to the unknown peaks in your sample.

    • NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • Workflow for Identifying Degradation Products:

    G start Unexpected Peak in HPLC uplcms Analyze by UPLC-MS start->uplcms msms Perform MS/MS on Unknown Peak uplcms->msms compare Compare Retention Times & Mass Spectra msms->compare forced_degradation Conduct Forced Degradation Study forced_degradation->compare nmr Isolate & Analyze by NMR compare->nmr structure Elucidate Structure of Degradant nmr->structure

    Caption: Workflow for the identification of unknown degradation products.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). Storing in a desiccator will also protect it from moisture.

Q: What is the best solvent for preparing stock solutions of this compound?

A: High-purity, anhydrous aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are recommended. If your experimental conditions require a protic solvent, use it fresh and be aware of the potential for solvolysis, especially at non-neutral pH.

Q: How can I minimize degradation during my experiments?

A:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or covering them with foil.

  • Avoid high temperatures unless required by the protocol.

  • If your reaction is sensitive to oxygen, degas your solvents and run the experiment under an inert atmosphere.

  • Control the pH of your reaction mixture, as both strongly acidic and basic conditions can promote hydrolysis.

Q: Are there any known incompatibilities for this compound?

A: As a benzylamine derivative, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Reactions with these substances can be exothermic and lead to rapid degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control.

Protocol 2: Stability-Indicating UPLC-MS Method

This method is adapted from a validated method for a structurally similar compound and serves as a starting point for the analysis of this compound and its degradation products.[5]

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
PDA Detection 220-400 nm

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-1000

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for this compound.

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) parent This compound imine Corresponding Imine parent->imine [O] radicals Radical Intermediates parent->radicals hv sulfonic_acid 2-Aminomethyl-4-methoxy-benzenesulfonic acid parent->sulfonic_acid H₂O / H⁺ or OH⁻ aldehyde 2-Methanesulfonyl-5-methoxy-benzaldehyde imine->aldehyde Hydrolysis acid 2-Methanesulfonyl-5-methoxy-benzoic acid aldehyde->acid Further [O] polymers Colored Polymeric Byproducts radicals->polymers

Caption: Plausible degradation pathways for this compound.

References

  • Bansal, G., et al. (2012). ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method. Journal of Pharmaceutical and Biomedical Analysis, 69, 86-96.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmoniz
  • ICH, Q2(R1)
  • Waters Corporation. (2007). Utilizing UPLC/MS for Conducting Forced Degradation Studies.
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
  • Patel, P. N., et al. (2012). Stability indicating HPLC method for the determination of chiral purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 74(5), 410-415.
  • SGS. (2015).
  • Wikipedia. (2023). Benzylamine.
  • Cheméo. (2023). Chemical properties of 2-Methoxybenzylamine.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methoxy-5-methylbenzenesulfonamide.
  • BIOFOUNT. (2023). This compound.
  • Vanga, R. R., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(12), 2129.
  • Pharmaguideline. (2023).
  • CONICET. (2014).
  • BenchChem. (2025). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
  • Hindawi. (2021). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques.
  • ResearchGate. (2018). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Indian Journal of Pharmaceutical Sciences. (2012). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide.
  • ResearchGate. (2025).
  • NIH. (2019).
  • Biosciences Biotechnology Research Asia. (2022).
  • ResearchGate. (2025). Photolytic and Oxidative Degradation Behavior of Anticancer Drug Venetoclax: Characterization of New Degradation Products Using High Resolution Mass Spectrometry.
  • Organic Chemistry Portal. (2022). Benzylamines.
  • ChemicalBook. (2023). 2-Methoxybenzylamine(6850-57-3) 1H NMR spectrum.
  • Wikipedia. (2023). Benzylamine - Biochemistry.

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Validation & Comparative

A Comparative Guide to the HPLC Analysis of 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Methanesulfonyl-5-methoxy-benzylamine, a polar aromatic amine. Due to the absence of a standardized, published method for this specific analyte, this document presents a proposed primary Reversed-Phase HPLC (RP-HPLC) method, developed based on established chromatographic principles for analogous compounds. This is contrasted with a potential alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC). All recommendations are grounded in scientific literature and extensive field experience to ensure a trustworthy and logical approach to method development.

Understanding the Analyte: this compound

This compound possesses a unique combination of functional groups that dictate its chromatographic behavior. The presence of a benzylamine core provides aromaticity and a primary amine group, which can be protonated. The methoxy and methanesulfonyl groups contribute to the molecule's polarity. The interplay of these features makes the selection of an appropriate HPLC method a critical consideration for achieving optimal separation and quantification.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, and for good reason. Its versatility and robustness make it an excellent starting point for the analysis of a wide range of compounds, including aromatic amines.[1]

The Rationale for RP-HPLC

The benzyl group in this compound offers sufficient hydrophobicity to interact with a non-polar stationary phase like C18. By manipulating the mobile phase composition, specifically the organic modifier concentration and pH, retention and selectivity can be finely tuned. The primary amine's basicity means that the mobile phase pH will significantly influence its ionization state and, consequently, its retention.

A proposed RP-HPLC method is detailed below, designed to provide a robust and reliable separation.

Experimental Protocol: Proposed RP-HPLC Method

Objective: To achieve a sharp, symmetrical peak for this compound with a reasonable retention time, separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/Mobile Phase B (90:10, v/v)

Self-Validation: The use of a buffered mobile phase (formic acid) is crucial for ensuring reproducible retention times and peak shapes for the basic amine analyte. The gradient elution allows for the separation of compounds with a range of polarities. A UV-Vis or DAD detector provides the necessary sensitivity and allows for peak purity assessment.

Alternative Analytical Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that show poor retention in RP-HPLC, HILIC presents a powerful alternative.[2][3] Given the presence of the polar methanesulfonyl and amine groups, this compound is a potential candidate for HILIC analysis.

The Rationale for HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or amide) and a mobile phase with a high concentration of organic solvent.[4] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[5] This technique is particularly advantageous for polar amines as it can provide enhanced retention without the need for ion-pairing reagents.[6]

Method Comparison: RP-HPLC vs. HILIC

ParameterProposed RP-HPLC MethodAlternative HILIC Method
Stationary Phase C18 (non-polar)Silica or Amino (polar)
Mobile Phase High aqueous content, gradient of organic solvent (e.g., Acetonitrile)High organic content, gradient of aqueous buffer
Retention Mechanism Primarily hydrophobic interactionsPartitioning into an aqueous layer on the stationary phase surface
Advantages for Analyte Good for compounds with some hydrophobic character. Robust and well-understood.Excellent for highly polar compounds. Can provide orthogonal selectivity to RP-HPLC.
Potential Challenges Poor retention for very polar compounds.Can be more sensitive to mobile phase composition and water content. Longer equilibration times may be needed.[7]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare Standard Solution Injection Inject Sample/Standard Standard_Preparation->Injection Sample_Preparation Prepare Sample Solution Sample_Preparation->Injection Mobile_Phase_A Prepare Mobile Phase A (0.1% Formic Acid in Water) HPLC_System HPLC System Setup Mobile_Phase_A->HPLC_System Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Mobile_Phase_B->HPLC_System Method_Setup Set Chromatographic Method (Gradient, Flow, Temp, etc.) HPLC_System->Method_Setup Method_Setup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for the proposed RP-HPLC analysis of this compound.

Further Considerations: Chiral Separations

If this compound is a chiral molecule, the separation of its enantiomers would be a critical analytical requirement in pharmaceutical development. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP).[8][9] Polysaccharide-based CSPs are often effective for the separation of primary amines.[10] The development of a chiral method would be a subsequent step after establishing a robust achiral method for purity and assay determination.

Conclusion

References

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Taylor & Francis Online. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). Cheméo. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent Office. [Link]

  • 2-Methoxybenzylamine | C8H11NO | CID 81292. PubChem. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

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A Senior Application Scientist's Guide: Interpreting and Comparing the ¹H NMR Spectrum of 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methanesulfonyl-5-methoxy-benzylamine, a molecule featuring a synthetically relevant substitution pattern.

This document moves beyond a simple peak list. As Senior Application Scientists, our goal is to explain the causality behind the observed spectral data. We will dissect the spectrum by comparing it to simpler, related structures, thereby building a logical and intuitive understanding of how different functional groups modulate the magnetic environment of nearby protons. This comparative approach not only validates the structural assignment but also provides a framework for predicting and interpreting the spectra of similarly complex molecules.

Predicted ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this specific molecule is not readily found, a highly accurate prediction can be generated by understanding the additive effects of its substituents on a benzylamine core. The structure contains five distinct types of protons, each with a characteristic chemical shift influenced by the electron-withdrawing methanesulfonyl group (-SO₂CH₃) and the electron-donating methoxy group (-OCH₃).

Figure 1: Annotated Structure (Self-generated image for annotation purposes)

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-3 ~ 8.15Doublet (d)1HStrongly deshielded (downfield shift) due to being ortho to the potent electron-withdrawing -SO₂CH₃ group.
H-6 ~ 7.55Doublet (d)1HDeshielded by being para to the -SO₂CH₃ group.
H-4 ~ 7.05Doublet of Doublets (dd)1HShifted upfield by the ortho electron-donating -OCH₃ group, but slightly downfield by the meta -SO₂CH₃ group.
-CH₂NH₂ ~ 4.10Singlet (s)2HThe benzylic protons are significantly deshielded by the adjacent, strongly withdrawing ortho -SO₂CH₃ group.
-OCH₃ ~ 3.85Singlet (s)3HTypical chemical shift for an aromatic methoxy group.
-SO₂CH₃ ~ 3.15Singlet (s)3HProtons on a methyl group attached to a sulfone are deshielded by the two oxygen atoms.
-NH₂ ~ 1.70Broad Singlet (br s)2HAmine protons have a variable chemical shift and often appear as a broad signal due to quadrupole broadening and exchange.

Comparative Spectral Analysis: Deconstructing the Substituent Effects

To substantiate our predictions and gain deeper insight, we will compare the target molecule's expected spectrum with the experimental spectra of three foundational molecules: Benzylamine, Anisole, and Methyl Phenyl Sulfone.

Table 2: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)

Proton TypeTarget Molecule (Predicted) Benzylamine [1]Anisole [2]Methyl Phenyl Sulfone [3][4]
Benzylic (-CH₂-) ~ 4.10 ppm~ 3.84 ppmN/AN/A
Amine (-NH₂) ~ 1.70 ppm~ 1.52 ppmN/AN/A
Aromatic (Ortho) ~ 8.15 ppm (to -SO₂CH₃)~ 7.30 ppm~ 6.88 ppm (to -OCH₃)~ 7.94 ppm (to -SO₂CH₃)
Aromatic (Meta) ~ 7.05 ppm (to -SO₂CH₃)~ 7.30 ppm~ 7.26 ppm (to -OCH₃)~ 7.63 ppm (to -SO₂CH₃)
Aromatic (Para) ~ 7.55 ppm (to -SO₂CH₃)~ 7.30 ppm~ 6.92 ppm (to -OCH₃)~ 7.55 ppm (to -SO₂CH₃)
Methyl (-CH₃) ~ 3.85 ppm (-OCH₃) ~ 3.15 ppm (-SO₂CH₃)N/A~ 3.75 ppm (-OCH₃)~ 3.06 ppm (-SO₂CH₃)
The Benzylamine Core: Impact of the ortho-Sulfone

In unsubstituted benzylamine, the five aromatic protons appear as a complex multiplet around 7.30 ppm, and the benzylic (-CH₂) protons resonate at approximately 3.84 ppm[1]. In our target molecule, the benzylic protons are predicted at ~4.10 ppm. This significant downfield shift is a direct consequence of the powerful inductive electron-withdrawing effect of the sulfone group located at the adjacent ortho position, which pulls electron density away from the benzylic carbon and its attached protons.

The Methoxy Group: An Electron-Donating Shielding Effect

Anisole (methoxybenzene) serves as an excellent model for the -OCH₃ group's influence. The methoxy group is an activating, electron-donating group. Through resonance, it increases electron density at the ortho and para positions of the aromatic ring. This increased electron density creates a localized magnetic field that opposes the main spectrometer field, "shielding" the protons and shifting their signals to a higher field (lower ppm value). In anisole, the ortho and para protons are shifted upfield to ~6.88 ppm and ~6.92 ppm, respectively, compared to benzene's 7.27 ppm[2].

In our target molecule, this effect is clearly seen in proton H-4 , which is ortho to the methoxy group. Its predicted chemical shift of ~7.05 ppm is considerably lower than other aromatic protons on the ring, demonstrating the powerful shielding influence of the -OCH₃ group.

The Methanesulfonyl Group: A Potent Deshielding Effect

Conversely, the methanesulfonyl group is a strongly deactivating, electron-withdrawing group through both induction and resonance. It pulls electron density away from the aromatic ring, particularly from the ortho and para positions. This "deshields" the protons, causing them to experience a stronger effective magnetic field and resonate at a lower field (higher ppm value).

In methyl phenyl sulfone, the protons ortho to the -SO₂CH₃ group are dramatically shifted downfield to ~7.94 ppm[3][4]. This is precisely the effect we predict for proton H-3 in our target molecule. At ~8.15 ppm, it is the most downfield aromatic proton, confirming its position ortho to the sulfone. The methyl protons of the sulfone group itself are also found at a relatively downfield 3.06 ppm due to the deshielding effect of the adjacent electronegative oxygen atoms[3][4].

Visualizing Structure-Spectrum Correlations

The interplay of these electronic effects dictates the final appearance of the ¹H NMR spectrum. The diagram below illustrates how the electron-donating and electron-withdrawing properties of the substituents directly influence the chemical shifts of the aromatic protons.

Caption: Logical flow of substituent effects on proton chemical shifts.

Standard Operating Protocol: ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, the following protocol should be adhered to. This protocol is a self-validating system designed to produce reliable data for structural elucidation.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a clean, dry vial.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent for many organic molecules and has a well-defined residual peak at 7.26 ppm for referencing. If solubility is an issue, DMSO-d₆ can be used.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent. Rationale: The lock signal maintains a stable magnetic field throughout the experiment.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process. A narrow, symmetrical lock signal indicates good shimming.

  • Acquisition Parameters:

    • Experiment: Standard proton acquisition (zg30 pulse program on Bruker systems).

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm). Rationale: This range covers virtually all protons in organic molecules.

    • Transmitter Frequency Offset (O1p): Centered in the middle of the spectral window (~6 ppm).

    • Number of Scans (NS): 16. Rationale: Provides a good signal-to-noise ratio for a ~5 mg sample. Increase if the sample is more dilute.

    • Relaxation Delay (D1): 5 seconds. Rationale: A longer delay ensures that all protons, especially those with long relaxation times, have fully relaxed before the next pulse, leading to accurate integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Pulse Angle: 30 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm. If an internal standard like Tetramethylsilane (TMS) was used, set its peak to 0.00 ppm.

    • Integration: Integrate all signals. Set the integral of a well-resolved signal from a known number of protons (e.g., one of the singlet methyl groups) to 3.00 to normalize the other integrals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Royal Society of Chemistry. (n.d.). Phenyl methyl sulfone. Retrieved from [Link](Link provided for general spectral information)

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

A Prospective Investigation into the Efficacy of 2-Methanesulfonyl-5-methoxy-benzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzylamine Scaffold

Substituted benzylamines represent a versatile chemical scaffold with a rich history in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of therapeutic applications. This guide introduces a novel, yet uncharacterized compound, 2-Methanesulfonyl-5-methoxy-benzylamine , and outlines a comprehensive research framework for its synthesis and comparative efficacy evaluation against structurally related analogs.

The rationale for investigating this specific molecule stems from the well-documented biological activities associated with its constituent functional groups. The methoxy (-OCH3) group is known to influence the lipophilicity and metabolic stability of compounds, often enhancing their antioxidant properties.[1] The methanesulfonyl (-SO2CH3) group, a key component of many sulfonamide drugs, is associated with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2] By combining these functionalities on a benzylamine core, we hypothesize that this compound may exhibit unique and potent biological activities.

This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, providing a proposed synthetic route, a rationale for the selection of comparator compounds, and detailed experimental protocols for a head-to-head comparison of their potential therapeutic efficacy.

Proposed Synthesis of this compound

To enable the biological evaluation of this compound, a plausible synthetic pathway is proposed, drawing inspiration from established methodologies for the synthesis of structurally similar compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate.[3][4] The proposed multi-step synthesis is outlined below.

cluster_0 Pathway 1: From Benzaldehyde cluster_1 Pathway 2: From Benzoic Acid A 2-Methoxy-5-nitrobenzaldehyde B 2-Methoxy-5-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) D N-(2-Methoxy-5-nitrobenzyl)acetamide A->D Reductive Amination (e.g., NaBH3CN, NH4OAc) C 2-Methoxy-5-nitrobenzenesulfonyl chloride B->C Chlorosulfonation (e.g., ClSO3H) F 2-Methanesulfonyl-5-nitrobenzylamine C->F Sulfonylation & Reduction (e.g., Na2SO3, then reduction) E 2-Methoxy-5-nitrobenzylamine D->E Hydrolysis (e.g., HCl, heat) E->F Mesylation (e.g., MsCl, base) G 2-Methanesulfonyl-5-aminobenzylamine F->G Reduction of Nitro Group (e.g., H2, Pd/C) H This compound G->H Diazotization & Sandmeyer-type reaction (e.g., NaNO2, HBF4, then MeOH/heat)

Caption: Proposed synthetic routes for this compound.

Selection of Comparator Compounds for Efficacy Evaluation

To provide a meaningful assessment of the biological activity of this compound, a panel of structurally related compounds has been selected for comparative analysis. The rationale for their inclusion is detailed below:

CompoundStructureRationale for Selection
2-Methoxybenzylamine Serves as a direct structural analog, lacking the methanesulfonyl group. This comparison will elucidate the contribution of the -SO2CH3 moiety to the overall biological activity.
4-Methoxybenzylamine A positional isomer of 2-Methoxybenzylamine, allowing for the assessment of how the position of the methoxy group influences efficacy.
Benzenesulfonamide Included to evaluate the intrinsic biological activity of the core sulfonamide functionality, independent of the benzylamine and methoxy groups.
Tamsulosin A clinically used α1A-adrenergic receptor antagonist, it shares the 2-methoxybenzenesulfonamide core, providing a benchmark for potential activity in related pathways.

Proposed Experimental Protocols for Efficacy Comparison

A battery of in vitro assays is proposed to comprehensively screen and compare the biological activities of this compound and the selected comparator compounds.

Antiproliferative Activity Screening

The potential of the synthesized and comparator compounds to inhibit cancer cell growth will be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Experimental Workflow:

A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT-based antiproliferative assay.

Step-by-Step Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds will be dissolved in DMSO to create stock solutions, which will then be serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells will be treated with these dilutions.

  • Incubation: The treated plates will be incubated for 48 to 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours.

  • Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) values will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity Screening

The antibacterial potential will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Experimental Workflow:

A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for bacterial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methanesulfonyl-5-methoxy-benzylamine Derivatives as Putative Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive analysis of the structure-activity relationship (SAR) of 2-Methanesulfonyl-5-methoxy-benzylamine derivatives, a scaffold with significant potential in oncological drug discovery. By examining the influence of key structural modifications on biological activity, we aim to provide researchers, medicinal chemists, and drug development professionals with actionable insights to guide the design of novel, potent, and selective therapeutic agents. This document synthesizes data from analogous chemical series to build a predictive SAR model, supported by detailed experimental protocols and comparative analyses.

Introduction: The Therapeutic Potential of Substituted Benzylamines

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile framework have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a methanesulfonyl group at the 2-position and a methoxy group at the 5-position of the benzylamine core creates a unique electronic and steric profile that can be exploited for targeted drug design. The methanesulfonyl group, a strong electron-withdrawing group, can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy group, an electron-donating group, can influence the overall lipophilicity and metabolic stability of the molecule. This guide will focus on the potential of these derivatives as anticancer agents, drawing comparisons with other benzenesulfonamide and benzylamine-containing compounds known to exhibit cytotoxic effects against various cancer cell lines.[3]

Core Scaffold and Key Modification Points

The fundamental structure of the this compound series is depicted below. The primary points for chemical modification to explore the SAR are the amine (R¹) and the aromatic ring of the benzylamine (R² and R³).

Caption: Core structure of this compound with key modification points.

Structure-Activity Relationship (SAR) Analysis

Based on established principles from related compound series, we can postulate the following SAR trends for the this compound derivatives.

Modifications at the Amine (R¹)

The nature of the substituent on the benzylamine nitrogen is critical for modulating potency and selectivity.

  • Small Alkyl Groups: Substitution with small, unbranched alkyl groups (e.g., methyl, ethyl) is likely to be well-tolerated and may enhance lipophilicity, potentially improving cell permeability.

  • Bulky Substituents: Larger, sterically demanding groups (e.g., tert-butyl, cyclohexyl) may lead to a decrease in activity due to steric hindrance at the binding site of the target protein.

  • Aromatic and Heteroaromatic Rings: Introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking or other specific interactions with the target, significantly enhancing potency. The substitution pattern on these rings will also be a critical determinant of activity.

  • Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding (e.g., amides, alcohols) can provide additional anchor points within the target's binding pocket, leading to increased affinity.

Modifications on the Benzylamine Aromatic Ring (R² and R³)

Alterations to the electronic and steric properties of the benzylamine ring can fine-tune the activity and pharmacokinetic properties of the compounds.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs (e.g., halogens, nitro groups) can modulate the pKa of the benzylamine and influence its interaction with biological targets. Halogen substitution, in particular, can also enhance metabolic stability.

  • Electron-Donating Groups (EDGs): EDGs (e.g., additional methoxy or small alkyl groups) can impact the electron density of the aromatic ring and its interactions.

  • Positional Isomers: The position of these substituents will be crucial. Ortho-substitution may introduce steric clashes, while meta- and para-substitutions might be more readily accommodated and could be key to optimizing interactions.

Comparative Analysis with Alternative Scaffolds

To provide context for the potential of this compound derivatives, it is instructive to compare their core structure with other known anticancer agents possessing similar moieties.

ScaffoldKey Structural FeaturesKnown Biological Target/ActivityReference
This compound Methanesulfonyl and methoxy substituted benzylaminePutative anticancerThis Guide
Substituted Aryl Benzylamines Aryl-substituted benzylamine17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) inhibitors for prostate cancer[4]
Benzoylpiperidine Derivatives Benzoylpiperidine coreReversible monoacylglycerol lipase (MAGL) inhibitors[5]
Benzenesulfonamide Derivatives Benzenesulfonamide moietyAnticancer activity against various cell lines (e.g., MCF-7, A549)[3]

This comparison highlights that the combination of a substituted benzylamine with a sulfonamide-related group (methanesulfonyl) holds promise for the development of novel anticancer therapeutics.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of this compound Derivatives

The following is a representative synthetic route, adapted from procedures for structurally related compounds.[6]

Synthesis_Workflow start 2-Hydroxy-4-methoxybenzaldehyde step1 Methylation (e.g., Dimethyl sulfate, K2CO3) start->step1 intermediate1 2,5-Dimethoxybenzaldehyde step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 intermediate2 2,5-Dimethoxybenzoic acid step2->intermediate2 step3 Chlorosulfonylation (e.g., Chlorosulfonic acid) intermediate2->step3 intermediate3 2-Chlorosulfonyl-5-methoxybenzoic acid step3->intermediate3 step4 Ammonolysis (e.g., NH4OH) intermediate3->step4 intermediate4 2-Aminosulfonyl-5-methoxybenzoic acid step4->intermediate4 step5 Reduction (e.g., LiAlH4) intermediate4->step5 intermediate5 (2-Aminomethyl-4-methoxyphenyl)sulfonylamide step5->intermediate5 step6 N-Alkylation/Arylation (R¹-X, base) intermediate5->step6 final_product Target Derivatives step6->final_product

Caption: Proposed synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Methylation of 2-Hydroxy-4-methoxybenzaldehyde: To a solution of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., acetone), add potassium carbonate followed by dimethyl sulfate. The reaction mixture is refluxed until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 2,5-dimethoxybenzaldehyde.

  • Oxidation to Benzoic Acid: The 2,5-dimethoxybenzaldehyde is dissolved in a mixture of t-butanol and water, and potassium permanganate is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with sodium bisulfite, and the resulting mixture is filtered. The filtrate is acidified with HCl, and the precipitated 2,5-dimethoxybenzoic acid is collected by filtration.

  • Chlorosulfonylation: The 2,5-dimethoxybenzoic acid is added slowly to an excess of chlorosulfonic acid at 0°C. The mixture is then allowed to warm to room temperature and stirred for several hours. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate of 2-chlorosulfonyl-5-methoxybenzoic acid is collected by filtration.

  • Ammonolysis: The 2-chlorosulfonyl-5-methoxybenzoic acid is added to a solution of aqueous ammonia and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solution is acidified to precipitate the 2-aminosulfonyl-5-methoxybenzoic acid.

  • Reduction of Carboxylic Acid: The 2-aminosulfonyl-5-methoxybenzoic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. Subsequent conversion to the benzylamine can be achieved through various standard methods.

  • N-Alkylation/Arylation: The primary amine of the (2-aminomethyl-4-methoxyphenyl)sulfonylamide is then reacted with a variety of alkyl or aryl halides (R¹-X) in the presence of a base (e.g., triethylamine or potassium carbonate) to yield the final target derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Illustrative Data and Comparative Performance

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against the MCF-7 breast cancer cell line. This data is illustrative and designed to reflect the SAR principles discussed above.

Compound IDR¹ (Substitution on Amine)R² (Substitution on Ring)R³ (Substitution on Ring)IC₅₀ (µM) vs. MCF-7
1 HHH> 100
2 -CH₃HH75.2
3 -CH₂CH₃HH68.5
4 -PhenylHH45.1
5 -4-ChlorophenylHH22.8
6 -4-MethoxyphenylHH38.9
7 H4-ClH85.6
8 -CH₃4-ClH50.3
9 -4-Chlorophenyl4-ClH10.7

Analysis of Illustrative Data:

  • The unsubstituted parent compound 1 is inactive, highlighting the need for substitution on the amine.

  • Small alkyl substitutions (2 and 3 ) confer moderate activity.

  • A phenyl group at R¹ (4 ) improves activity, likely due to additional binding interactions.

  • An electron-withdrawing chloro-substituent on the R¹-phenyl group (5 ) further enhances potency compared to an electron-donating methoxy group (6 ), suggesting that an electron-poor aromatic ring at this position is favorable.

  • A chloro-substituent on the benzylamine ring (7 ) provides a modest increase in activity over the unsubstituted parent.

  • The combination of beneficial substituents at both R¹ and R² (8 and 9 ) leads to a synergistic effect, with compound 9 demonstrating the highest potency in this illustrative series.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The SAR analysis, based on established principles from related compound classes, suggests that strategic modifications at the benzylamine nitrogen and the aromatic ring can lead to significant improvements in cytotoxic potency. Specifically, the introduction of substituted aryl groups at the R¹ position and electron-withdrawing groups on the benzylamine ring appear to be promising avenues for further exploration.

Future work should focus on the synthesis and biological evaluation of a diverse library of these derivatives to validate the proposed SAR. Further studies should also include the investigation of their mechanism of action, selectivity against cancerous versus non-cancerous cell lines, and in vivo efficacy in preclinical models of cancer.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-(Benzylsulfonyl)-5-(2-Methoxypyridin-4-yl)-1,3,4-Oxadiazole Derivatives as Novel Herbicides. (2025). ResearchGate. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).
  • Substituted benzylamines and their use for the treatment of depression. (n.d.).
  • Design, synthesis, and biological evaluation of 2-(Benzylsulfonyl)-5-(2-Methoxypyridin-4-yl)-1,3,4-Oxadiazole derivatives as novel herbicides. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. [Link]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011). EPO. [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (2017). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. (n.d.). PubMed. [Link]

  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (n.d.).
  • United States Patent (19) 11 Patent Number. (n.d.). Googleapis. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal. [Link]

  • Benzylamine derivatives. (n.d.).

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A Researcher's Guide to the Spectral Identification of 2-Methanesulfonyl-5-methoxy-benzylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the fundamental principles of spectroscopic analysis, where the electronic and steric influences of substituent groups on a molecule's core structure produce predictable and distinguishable spectral patterns. This guide will focus on the key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Challenge: Identifying a Spectrally Undocumented Compound

A search of common spectral databases does not yield experimental data for 2-Methanesulfonyl-5-methoxy-benzylamine. This is not an uncommon scenario in research and development. In such cases, a scientist must rely on a combination of predictive knowledge and comparative analysis against known compounds. Our primary analogues for this guide will be:

  • 2-Methoxybenzylamine : Shares the benzylamine core and a methoxy group, but lacks the methanesulfonyl substituent.[1][2][3][4]

  • 4-Methoxybenzylamine : An isomer of 2-methoxybenzylamine, useful for illustrating the effect of substituent position on the aromatic region of NMR spectra.[5][6]

  • Benzylamine : The parent compound, providing a baseline spectrum for the benzylamine moiety.[7]

By understanding the spectral characteristics of these analogues, we can predict the influence of the electron-withdrawing methanesulfonyl group at the 2-position and the electron-donating methoxy group at the 5-position of our target compound.

Predicted vs. Known Spectral Data: A Comparative Overview

The following tables summarize the known spectral data for our selected analogues and the predicted data for this compound. The rationale for these predictions is detailed in the subsequent sections.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Known)

CompoundAromatic Protons (ppm)CH₂ (Benzylic) (ppm)NH₂ (ppm)OCH₃ (ppm)SO₂CH₃ (ppm)Solvent
This compound (Predicted) ~7.8 (d), ~7.2 (dd), ~7.0 (d)~4.0-4.2~1.6-2.0~3.8~3.1CDCl₃
2-Methoxybenzylamine 6.8-7.3 (m)3.841.523.81N/ACDCl₃[2]
4-Methoxybenzylamine 7.20 (d), 6.86 (d)3.771.413.76N/ACDCl₃[6]
Benzylamine 7.1-7.5 (m)3.841.52N/AN/ACDCl₃[7]

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Known)

CompoundAromatic Carbons (ppm)CH₂ (Benzylic) (ppm)OCH₃ (ppm)SO₂CH₃ (ppm)Solvent
This compound (Predicted) ~115-160~45-48~56~44CDCl₃
2-Methoxybenzylamine 110.1, 120.5, 127.2, 128.5, 131.2, 157.542.655.2N/ACDCl₃
4-Methoxybenzylamine 113.8, 129.2, 134.9, 158.545.955.2N/ACDCl₃
Benzylamine 126.7, 127.1, 128.4, 143.146.4N/AN/ACDCl₃

Table 3: Comparative Mass Spectrometry and IR Data (Predicted vs. Known)

CompoundMolecular WeightKey MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
This compound (Predicted) 215.27215 [M]⁺, 136 [M-SO₂CH₃]⁺, 106~3300-3400 (N-H), ~1300 & ~1150 (SO₂), ~1250 (C-O)
2-Methoxybenzylamine 137.18137 [M]⁺, 136, 121, 106, 91, 77[2]~3300-3400 (N-H), ~1240 (C-O)[4]
4-Methoxybenzylamine 137.18137 [M]⁺, 136, 121, 106[5]~3300-3400 (N-H), ~1245 (C-O)[6]
Benzylamine 107.15107 [M]⁺, 106, 79, 77[7]~3300-3400 (N-H)

In-Depth Spectral Analysis and Prediction

¹H NMR Spectroscopy: The Fingerprint of the Molecule

The ¹H NMR spectrum provides the most detailed information about the structure. For our target molecule, we predict the following:

  • Aromatic Region : The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in a distinct set of coupled signals. The proton ortho to the strongly electron-withdrawing sulfonyl group is expected to be the most downfield (deshielded), likely appearing as a doublet around 7.8 ppm. The other two aromatic protons will be influenced by both the sulfonyl and methoxy groups, leading to a more complex splitting pattern than seen in the simpler analogues.

  • Benzylic Protons (CH₂) : The proximity of the electron-withdrawing sulfonyl group will cause a noticeable downfield shift of the benzylic protons compared to benzylamine and its methoxy-substituted analogues. We predict a signal around 4.0-4.2 ppm.

  • Amine Protons (NH₂) : These protons are exchangeable and often appear as a broad singlet. Its chemical shift can vary with concentration and solvent.

  • Methoxy and Methanesulfonyl Protons (OCH₃ and SO₂CH₃) : These will each appear as sharp singlets, integrating to three protons each. The methoxy protons are expected around 3.8 ppm, while the methanesulfonyl protons, being attached to the electron-withdrawing sulfur, will be slightly downfield, predicted around 3.1 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will corroborate the structural assignment:

  • Aromatic Carbons : The number of signals will depend on the symmetry. For our target, we expect six distinct aromatic carbon signals. The carbon attached to the sulfonyl group will be significantly influenced, as will the carbon attached to the methoxy group.

  • Benzylic Carbon (CH₂) : Similar to the protons, the benzylic carbon will be shifted downfield due to the influence of the adjacent sulfonyl group.

  • Methoxy and Methanesulfonyl Carbons : These will appear as distinct signals, with the methoxy carbon around 56 ppm and the methanesulfonyl carbon likely in a similar region, though its exact position can be confirmed by comparison with similar sulfonyl-containing compounds.[8]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 215. Key fragmentation patterns would include the loss of the methanesulfonyl radical (•SO₂CH₃), leading to a significant fragment at m/z 136. This would be a highly diagnostic fragmentation pathway.

Infrared Spectroscopy: Identifying Functional Groups

The IR spectrum will confirm the presence of key functional groups:

  • N-H Stretch : Two characteristic sharp peaks in the 3300-3400 cm⁻¹ region, typical for a primary amine.

  • S=O Stretch : Two strong absorption bands are expected for the sulfonyl group, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch). These will be absent in the spectra of the analogues.

  • C-O Stretch : A strong band around 1250 cm⁻¹ for the aryl ether linkage.

Experimental Workflow for Compound Identification

For a researcher who has synthesized a sample believed to be this compound, the following workflow is recommended:

G cluster_0 Target Compound cluster_1 Primary Analogue a This compound mol_a mol_a b 2-Methoxybenzylamine mol_b mol_b

Caption: Structures of the target compound and its primary analogue.

Conclusion

While the absence of readily available spectral data for this compound presents a challenge, it is one that can be overcome through a systematic, comparative approach. By understanding the foundational principles of spectroscopy and leveraging data from structurally related, commercially available compounds, a researcher can build a strong, evidence-based case for the identity of their synthesized material. The key distinguishing features will be the downfield shifts in the NMR spectra caused by the electron-withdrawing sulfonyl group, the unique fragmentation pattern in the mass spectrum, and the characteristic S=O stretching bands in the IR spectrum. This guide provides the necessary framework and predictive data to enable confident structural elucidation.

References

  • PubChem. 2-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • NIST. 2-Methoxybenzylamine. NIST Chemistry WebBook. [Link]

  • NIST. 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Cheméo. Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

  • Royal Society of Chemistry. Supporting Information - Direct Synthesis of Amides and Imines... [Link]

  • NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 5-Methoxy-2-mercaptobenzimidazole. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 2-Methanesulfonyl-5-methoxy-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methanesulfonyl-5-methoxy-benzylamine. The following protocols are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety principles and data from structurally similar molecules.

Hazard Assessment: Understanding the Risks

Based on the SDS for the structurally similar compound (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, we can anticipate the following hazards:

  • Serious Eye Damage: Risk of severe eye irritation and potential for lasting damage.[1]

  • Allergic Skin Reaction: Potential to cause skin sensitization upon contact.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

Furthermore, data from other benzylamine derivatives indicate risks of skin burns, eye burns, and irritation of the respiratory and gastrointestinal tracts if inhaled or ingested.[2][3][4] Therefore, a conservative approach to personal protective equipment (PPE) and handling is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldBenzylamine compounds can cause severe eye damage and burns.[1][2][3][4] Goggles should provide a complete seal around the eyes. A face shield is required when there is a risk of splashing.
Hands Double-gloving with nitrile glovesAmines can cause skin irritation and sensitization.[2] Double-gloving provides an extra layer of protection. Change gloves frequently, especially if contamination is suspected.[5]
Body Chemical-resistant lab coatA fully fastened lab coat protects the skin and personal clothing from splashes and spills.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, all handling of this compound should be performed within a chemical fume hood.[6]

Important Considerations:

  • Always inspect PPE for any signs of damage before use.

  • Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.[7][8]

  • Wash hands thoroughly with soap and water after removing gloves.[4][5]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents before starting.

    • Have a designated and clearly labeled waste container ready for chemical and contaminated solid waste.[6]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the compound gently to avoid generating dust.

  • Dissolution and Reactions:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Keep all reaction vessels closed or covered to the extent possible.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to prevent self-contamination. A common doffing sequence is to first remove outer gloves, followed by the lab coat, face shield, and goggles, and finally the inner gloves.[9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 prep4 Locate Emergency Safety Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh and Aliquot Compound handle1->handle2 handle3 Perform Dissolution/Reaction handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Segregate and Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is critical. The disposal of all waste must comply with local, state, and federal regulations.

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Isolate: If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material like sand or vermiculite.[4][10]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]

    • Clean the spill area with a suitable decontaminating agent.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:

  • Chemical Waste: All solutions and unused solid this compound must be collected as hazardous waste.[6][11] Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[1][10][11]

  • Contaminated Solid Waste: All contaminated items, including gloves, weighing boats, and absorbent materials, must be placed in a designated hazardous waste container.[6][12]

  • Container Management: Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name, and are kept sealed when not in use.[6]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6]

Disposal Decision Workflow

start Waste Generated is_solid Solid or Liquid Waste? start->is_solid is_contaminated Contaminated Material? is_solid->is_contaminated Solid liquid_waste Collect in Labeled Hazardous Waste Container (Liquid) is_solid->liquid_waste Liquid solid_waste Collect in Labeled Hazardous Waste Container (Solid) is_contaminated->solid_waste No (Unused Compound) contaminated_waste Collect in Labeled Hazardous Waste Container (Solid) is_contaminated->contaminated_waste Yes (e.g., gloves, paper) final_disposal Dispose via EHS/ Licensed Contractor solid_waste->final_disposal liquid_waste->final_disposal contaminated_waste->final_disposal

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methanesulfonyl-5-methoxy-benzylamine
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Reactant of Route 2
2-Methanesulfonyl-5-methoxy-benzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.